molecular formula C11H9NO4S B1331017 4-(5-Formylfuran-2-yl)benzenesulfonamide CAS No. 21821-40-9

4-(5-Formylfuran-2-yl)benzenesulfonamide

Número de catálogo: B1331017
Número CAS: 21821-40-9
Peso molecular: 251.26 g/mol
Clave InChI: CTFUCNXKRYTIQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(5-Formylfuran-2-yl)benzenesulfonamide (CAS 21821-40-9) is a high-value chemical intermediate extensively used in pharmaceutical research and development. Its molecular structure, featuring a benzenesulfonamide group linked to a formyl-functionalized furan ring (Molecular Formula: C11H9NO4S, Molecular Weight: 251.26 g/mol) , makes it a versatile building block for designing novel bioactive compounds. This compound is a crucial precursor in the synthesis of potential therapeutic agents. Specifically, it serves as a key intermediate in the development of quinazoline sulfonamide derivatives investigated as selective inhibitors of the EphB3 receptor tyrosine kinase, a promising target in cancer research . Furthermore, its scaffold has been utilized in the identification of new antiviral agents, demonstrating its utility in infectious disease research . The reactive formyl group enables further chemical modifications through conjugation reactions, allowing researchers to create diverse compound libraries for drug discovery and lead optimization . Available as a dry powder, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(5-formylfuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFUCNXKRYTIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350005
Record name 4-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21821-40-9
Record name 4-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Furan Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has established itself as a cornerstone in medicinal chemistry.[1] Its unique electronic signature and versatile reactivity have rendered it a privileged scaffold in the design of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the biological significance of the furan moiety in drug discovery. We will delve into its diverse pharmacological activities, its role as a bioisostere, the critical aspects of its metabolic activation and potential toxicity, and present illustrative synthetic and analytical protocols. This document aims to equip researchers and drug development professionals with a deeper understanding of the opportunities and challenges associated with the incorporation of the furan ring into novel drug candidates.

The Furan Ring: Physicochemical Properties and Medicinal Chemistry Relevance

The furan nucleus is a five-membered aromatic ring with the molecular formula C₄H₄O.[2] Its aromaticity, conferred by the delocalization of six π-electrons, contributes to its relative stability.[3] The presence of the oxygen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with biological targets.[3][4] Electrophilic substitution reactions typically occur at the 2- and 5-positions, which are electron-rich.[5] This reactivity provides a facile handle for the chemical modification and optimization of furan-containing drug candidates.[6]

The furan ring's relatively small size and planar geometry allow it to fit into various enzyme active sites and receptor binding pockets. Its ability to engage in π–π stacking, hydrogen bonding, and other non-covalent interactions is crucial for its biological activity.[5] Furthermore, the furan scaffold offers a unique balance of hydrophobic and polar characteristics, which can be fine-tuned through substitution to optimize the pharmacokinetic profile of a drug.[5]

The Furan Ring as a Versatile Pharmacophore: A Survey of Therapeutic Applications

The furan ring is a key pharmacophore in numerous clinically approved drugs and investigational compounds, demonstrating a broad spectrum of pharmacological activities.[1][7] Its incorporation into a molecule can significantly enhance its therapeutic efficacy.[5]

Antimicrobial Agents

Furan-containing compounds have a long history as effective antimicrobial agents.[1] The nitrofurans, such as Nitrofurantoin , are a prominent class of antibiotics used to treat urinary tract infections.[1][8] The mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, generating reactive intermediates that damage bacterial DNA and ribosomal proteins.[1][5] The furan ring serves as a critical scaffold for this bioactivation process.[5] Other furan-containing antimicrobials include Ceftiofur , a cephalosporin antibiotic used in veterinary medicine.[4][9]

Anticancer Agents

A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents.[10][11] These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][10][11] For instance, some furan-based compounds have shown potent antiproliferative activity against various human cancer cell lines, such as HeLa (cervical cancer) and SW620 (colorectal cancer).[10] The anticancer activity is often associated with the specific substitution pattern on the furan ring.[10]

Anti-inflammatory Drugs

The furan scaffold is present in several anti-inflammatory drugs.[2][5] Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5] By blocking COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation and pain.[5]

Antiviral Compounds

Certain furan derivatives have shown promise as antiviral agents.[4][5] Their mechanisms of action can involve the inhibition of viral replication, entry into host cells, or other critical steps in the viral life cycle.[5] Research in this area is ongoing, with the furan ring being explored as a scaffold for the development of novel therapies against viruses like HIV, influenza, and hepatitis C.[5]

Neuropharmacological Agents

Furan-containing compounds have also found applications in the treatment of central nervous system (CNS) disorders.[5][12] Their ability to modulate the activity of neurotransmitters has led to their investigation as potential antidepressants, anxiolytics, and anticonvulsants.[4][12] The lipophilicity imparted by the furan ring can facilitate the crossing of the blood-brain barrier, a critical requirement for CNS-acting drugs.[5] Furan derivatives are being explored for their neuroprotective potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13]

Cardiovascular Drugs

In the realm of cardiovascular medicine, the furan-containing drug Ranolazine is used for the management of chronic angina.[1][5] It exerts its therapeutic effect through a unique mechanism involving the inhibition of the late sodium current in cardiac cells.[5]

Table 1: Examples of Furan-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic AreaMechanism of Action (Simplified)
Nitrofurantoin AntibacterialProduction of reactive intermediates that damage bacterial DNA and ribosomes.[1][5]
Ceftiofur AntibacterialInhibition of bacterial cell wall synthesis.[4][9]
Ranolazine CardiovascularInhibition of the late sodium current in cardiac cells.[1][5]
Furosemide DiureticInhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.[8]
Ranitidine Anti-ulcerHistamine H₂-receptor antagonist, reducing stomach acid production.[2][14]

The Furan Ring as a Bioisostere in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's potency, selectivity, and pharmacokinetic profile.[15] The furan ring is often employed as a bioisostere for the phenyl ring.[5][16]

While both are aromatic, the furan ring offers distinct advantages:

  • Modified Steric and Electronic Properties: The furan ring is smaller and has a different electronic distribution compared to the phenyl ring, which can lead to improved receptor binding and selectivity.[5]

  • Improved Physicochemical Properties: The oxygen atom in the furan ring can act as a hydrogen bond acceptor and increases the polarity of the molecule, potentially improving solubility and bioavailability.[4][5]

  • Altered Metabolic Profile: Replacing a phenyl ring with a furan ring can alter the metabolic profile of a drug, sometimes leading to increased metabolic stability or a different metabolic pathway.[5]

The successful application of this bioisosteric replacement has been demonstrated in numerous drug discovery programs, leading to compounds with enhanced therapeutic properties.

Metabolic Activation and Toxicity of the Furan Ring: A Critical Consideration

Despite its therapeutic benefits, the furan ring is associated with a significant liability: metabolic activation to reactive and potentially toxic intermediates.[17][18] This is a critical aspect that must be carefully evaluated during the drug development process.

The primary route of metabolic activation involves the cytochrome P450-mediated oxidation of the furan ring to form a reactive epoxide.[19] This epoxide can then rearrange to form a highly reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[20][21] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[17][21] This metabolic activation is the underlying cause of the hepatotoxicity and carcinogenicity observed with some furan-containing compounds in preclinical studies.[17][18]

The extent of metabolic activation and the resulting toxicity are highly dependent on the substitution pattern of the furan ring and the overall structure of the molecule.[17] Medicinal chemists often employ strategies to mitigate this risk, such as:

  • Introducing steric hindrance around the furan ring to reduce its accessibility to metabolic enzymes.

  • Altering the electronic properties of the furan ring to disfavor oxidation.

  • Employing bioisosteric replacements for the furan ring in later stages of drug optimization if toxicity is observed.[5]

Workflow for Assessing Furan Ring Metabolic Stability and Toxicity

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Incubation with Liver Microsomes (Human, Rat, etc.) B Metabolite Identification (LC-MS/MS) A->B Identify potential reactive metabolites C Covalent Binding Assay (Radiolabeled Compound) A->C Quantify covalent binding E Pharmacokinetic Studies in Rodents B->E G Toxicology Studies (e.g., 28-day repeat dose) C->G D Cytotoxicity Assays (e.g., HepG2 cells) D->G Guide dose selection F Metabolite Profiling (Plasma, Urine, Bile) E->F Characterize in vivo metabolism H Histopathology of Liver G->H Assess organ toxicity

Sources

The Benzenesulfonamide Moiety in Medicinal Chemistry: A Technical Masterclass

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide moiety (


) represents one of the most privileged scaffolds in medicinal chemistry. Historically recognized as the cornerstone of the first synthetic antibacterial class (sulfa drugs), its utility has evolved far beyond bacteriostasis. Today, this pharmacophore is central to the design of Carbonic Anhydrase (CA) inhibitors, COX-2 selective anti-inflammatories, and emerging anticancer agents targeting tumor hypoxia.

This guide analyzes the benzenesulfonamide moiety not merely as a structural subunit, but as a functional "warhead" capable of diverse molecular interactions—from transition state mimicry in enzymatic pathways to metal coordination in metalloenzymes.[1]

The Pharmacophore: Physiochemical & Structural Logic

The ubiquity of the benzenesulfonamide group stems from its unique electronic and geometric properties, which allow it to engage multiple distinct biological targets.

Electronic Profile and Acidity

The sulfonyl group (


) is strongly electron-withdrawing. This polarization draws electron density away from the adjacent nitrogen atom, significantly increasing the acidity of the 

protons compared to a carboxamide.
  • Typical pKa:

    
     (unsubstituted).
    
  • Medicinal Implication: At physiological pH (7.4), a fraction of the sulfonamide exists as the deprotonated anion (

    
    ). This anionic species is often the active form required for metal coordination (e.g., binding 
    
    
    
    in Carbonic Anhydrases).
Geometry and Hydrogen Bonding

The sulfur atom adopts a tetrahedral geometry, positioning the two oxygen atoms and the nitrogen in a spatially defined arrangement that facilitates hydrogen bonding.

  • H-Bond Donor: The

    
     group.
    
  • H-Bond Acceptor: The sulfonyl oxygens.

  • Causality: This dual capability allows the moiety to anchor drugs into protein active sites via hydrogen bond networks, often mimicking the transition state of enzyme substrates (e.g., the tetrahedral transition state of peptide hydrolysis or PABA processing).

Mechanisms of Action: Target Engagement Strategies

The benzenesulfonamide moiety operates through three distinct, validated mechanisms.

Antibacterial: Competitive Inhibition of DHPS

In bacteria, the moiety acts as a bioisostere of para-aminobenzoic acid (PABA) .

  • Target: Dihydropteroate Synthase (DHPS).

  • Mechanism: Bacteria must synthesize folate de novo.[2][3] DHPS condenses PABA with pteridine. The benzenesulfonamide mimics PABA, competitively binding to DHPS.[2] However, it cannot undergo the subsequent reaction, effectively dead-locking the folate synthesis pathway.

  • Selectivity: Human cells lack DHPS (we absorb folate from diet), ensuring high therapeutic index [1].[3]

Metalloenzyme Inhibition: Carbonic Anhydrase (CA)[4]
  • Target: Human Carbonic Anhydrases (hCA I, II, IX, XII).[4][5]

  • Mechanism: The sulfonamide nitrogen (in its deprotonated form) acts as a monodentate ligand, coordinating directly to the catalytic Zinc ion (

    
    ) in the enzyme's active site. This displaces the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 
    
    
    
    .
  • Tumor Targeting: Isoforms hCA IX and XII are overexpressed in hypoxic tumors to regulate pH. Sulfonamide derivatives with membrane-impermeable tails target these extracellular isoforms specifically [2].

COX-2 Selectivity: The "Side Pocket" Theory
  • Target: Cyclooxygenase-2 (COX-2).[6][7][8][9]

  • Mechanism: COX-2 differs from COX-1 by a single amino acid exchange (Ile523 in COX-1

    
     Val523 in COX-2). This smaller valine residue reveals a hydrophobic "side pocket" in the COX-2 channel.
    
  • Role of Moiety: The rigid benzenesulfonamide group is sterically sized to fit precisely into this side pocket, anchoring the inhibitor (e.g., Celecoxib) and preventing binding to COX-1, which lacks the pocket [3].

Visualization: Mechanism of Action Pathways

MOA_Pathways cluster_bacterial Antibacterial Mechanism (DHPS) cluster_human Metalloenzyme Mechanism (Carbonic Anhydrase) PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Native Binding Sulfonamide Benzenesulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Blockade Folate Folate Synthesis Sulfonamide->Folate INHIBITS DHPS->Folate Catalysis DNA DNA Replication Folate->DNA Zn Active Site Zn++ CO2_Hydration CO2 Hydration (pH Regulation) Zn->CO2_Hydration Catalysis Sulfa_Drug Sulfonamide Anion (-NH-) Sulfa_Drug->Zn Coordinates Metal Water H2O / OH- Sulfa_Drug->Water Displaces Sulfa_Drug->CO2_Hydration INHIBITS Water->Zn Native State

Figure 1: Dual mechanistic pathways of benzenesulfonamides in bacterial folate synthesis (DHPS) and human metalloenzyme regulation (Carbonic Anhydrase).

Synthetic Strategies & Protocols

The synthesis of benzenesulfonamide derivatives typically relies on the nucleophilic attack of an amine on a sulfonyl chloride. While seemingly simple, controlling side reactions (disulfonylation) and ensuring purity is critical.

Core Synthetic Workflow

The most robust route involves the Schotten-Baumann reaction conditions or anhydrous coupling in organic solvents.

Detailed Protocol: Synthesis of N-Substituted Benzenesulfonamides

Objective: Synthesize a secondary sulfonamide from benzenesulfonyl chloride and a primary amine.

Reagents:

  • Substituted Benzenesulfonyl chloride (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv) - Acts as HCl scavenger

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride), dissolve the Primary Amine (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Dissolve Benzenesulfonyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Reasoning: Slow addition prevents localized high concentrations that could lead to bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (2 x 15 mL). Purpose: Converts unreacted amine and TEA into water-soluble salts, removing them from the organic phase.

    • Wash with Saturated

      
        (2 x 15 mL). Purpose: Removes any unreacted sulfonyl chloride (hydrolyzed to acid).
      
    • Wash with Brine , dry over anhydrous ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.

Synthesis_Workflow Start Start: Reagents Cool Cool to 0°C (DCM + Amine + Base) Start->Cool Add Dropwise Addition of Sulfonyl Chloride Cool->Add Stir Stir RT (4-6h) Monitor TLC Add->Stir Wash_Acid Wash: 1M HCl (Removes Amines) Stir->Wash_Acid Wash_Base Wash: NaHCO3 (Removes Acids) Wash_Acid->Wash_Base Dry Dry & Concentrate Wash_Base->Dry Product Pure Benzenesulfonamide Dry->Product

Figure 2: Standardized synthetic workflow for N-substituted benzenesulfonamide production.

Structure-Activity Relationship (SAR) Landscapes

The biological efficacy of benzenesulfonamides is tunable via substitution on the benzene ring (the "tail") and the sulfonamide nitrogen (the "head").

SAR Data Summary

The following table summarizes how structural modifications impact Carbonic Anhydrase (CA) inhibition and COX-2 selectivity.

Structural ModificationTarget SystemEffect on ActivityMechanistic Reason
Electron-Withdrawing Group (EWG) on Benzene (e.g.,

)
Carbonic AnhydraseIncreases Potency Increases acidity of

, enhancing ionization and

coordination [4].
Electron-Donating Group (EDG) on Benzene (e.g.,

)
Carbonic AnhydraseDecreases Potency Decreases acidity of

, weakening the Zinc interaction.
Bulky Lipophilic Group (e.g., Phenyl, Cyclohexyl)COX-2Increases Selectivity Fills the hydrophobic side pocket unique to COX-2, preventing COX-1 binding.
N-Substitution (Secondary Sulfonamide)Carbonic AnhydraseAbolishes Activity The proton on the nitrogen is required for Zn binding.

sulfonamides cannot bind Zn effectively.
N-Substitution (Heterocyclic ring)Antibacterial (DHPS)Modulates PK/PD Heterocycles (e.g., isoxazole in Sulfamethoxazole) adjust pKa to match physiological pH for optimal solubility and penetration.

Case Studies in Drug Development

Celecoxib (Celebrex)[9]
  • Class: Selective COX-2 Inhibitor.[6][7][8]

  • Structure: Contains a benzenesulfonamide moiety attached to a central pyrazole ring.

  • Design Logic: The sulfonamide group binds to Arg513 and His90 in the COX-2 side pocket. The steric bulk of the sulfonamide prevents entry into the narrower COX-1 channel [3].

Acetazolamide (Diamox)
  • Class: Carbonic Anhydrase Inhibitor (Diuretic/Glaucoma).

  • Structure: A heteroaromatic sulfonamide (thiadiazole ring), but follows the same benzenesulfonamide mechanistic rules.

  • Design Logic: The unsubstituted sulfonamide group is the critical "warhead" for zinc binding. It was the first non-mercurial diuretic, proving the utility of this moiety in fluid regulation.

SLC-0111 (Clinical Trials)
  • Class: CA IX Inhibitor (Anticancer).

  • Structure: A ureido-benzenesulfonamide.

  • Design Logic: Designed to target the extracellular CA IX isoform in hypoxic tumors. The "tail" of the molecule is optimized to prevent cell membrane permeability, ensuring it only inhibits the tumor-associated enzyme on the cell surface, reducing systemic side effects [2].

References

  • Dihydropteroate Synthase Inhibitors. Wikipedia.[10] Retrieved from [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Retrieved from [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors. Semantic Scholar. Retrieved from [Link][9][11]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides. NCBI PMC. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(5-Formylfuran-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Molecular Structure and Physicochemical Properties

4-(5-Formylfuran-2-yl)benzenesulfonamide is a molecule of interest in medicinal chemistry, integrating a sulfonamide group, a well-known pharmacophore, with a substituted furan ring. Understanding its structural and electronic properties through spectroscopy is paramount for its application in drug design and development.

Molecular Formula: C₁₁H₉NO₄S

Molecular Weight: 251.26 g/mol [1]

Predicted Melting Point: 199°C[1]

Structure:

Caption: Molecular structure of 4-(5-Formylfuran-2-yl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for the title compound is not available, a predictive analysis based on established chemical shift principles is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene and furan rings, the aldehydic proton, and the amine protons of the sulfonamide group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.5 - 9.7Singlet-1H
Furan-H (position 3)7.2 - 7.4Doublet~3.51H
Furan-H (position 4)6.8 - 7.0Doublet~3.51H
Benzene-H (ortho to SO₂)7.8 - 8.0Doublet~8.52H
Benzene-H (meta to SO₂)7.6 - 7.8Doublet~8.52H
Sulfonamide (-SO₂NH₂)7.0 - 7.5 (broad)Singlet-2H

Causality of Predictions:

  • Aldehydic Proton: The strong deshielding effect of the carbonyl group places this proton significantly downfield.

  • Furan Protons: The protons on the furan ring will appear as doublets due to coupling with each other. The electron-withdrawing nature of the formyl and benzenesulfonamide groups will influence their precise chemical shifts.

  • Benzene Protons: The protons on the para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing sulfonamide group are expected to be more deshielded.

  • Sulfonamide Protons: These protons are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)175 - 185
Furan C (attached to CHO)150 - 155
Furan C (attached to Benzene)155 - 160
Furan CH110 - 125
Benzene C (attached to SO₂)140 - 145
Benzene C (attached to Furan)130 - 135
Benzene CH125 - 130

Causality of Predictions:

  • Carbonyl Carbon: The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Furan Carbons: The carbons of the furan ring will have distinct chemical shifts based on their substituents. The carbons directly attached to the formyl and benzene groups will be the most downfield.

  • Benzene Carbons: The chemical shifts of the benzene carbons are influenced by the substitution pattern. The carbon bearing the sulfonamide group will be the most deshielded in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(5-Formylfuran-2-yl)benzenesulfonamide is expected to show characteristic absorption bands for the sulfonamide, aldehyde, and aromatic moieties.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3350 - 3250Medium, Doublet
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Aldehyde)1700 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
S=O Stretch (Sulfonamide)1350 - 1300 and 1170 - 1150Strong, Asymmetric & Symmetric
C-O Stretch (Furan)1250 - 1020Strong

Expert Interpretation:

  • Sulfonamide Group: The presence of two distinct N-H stretching bands is characteristic of a primary sulfonamide. The strong asymmetric and symmetric S=O stretching bands are also key identifiers.

  • Aldehyde Group: A strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde.

  • Aromatic Rings: The C-H and C=C stretching vibrations will confirm the presence of the benzene and furan rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data: [2]

Adduct m/z (Predicted)
[M+H]⁺252.03250
[M+Na]⁺274.01444
[M-H]⁻250.01794

Expected Fragmentation Pathways:

Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragmentation of the molecule.

G M [C11H9NO4S]+• m/z = 251 F1 [M - HSO2]+• m/z = 186 M->F1 - •SO2H F2 [M - SO2NH2]+• m/z = 171 M->F2 - •SO2NH2 F4 [C6H5SO2]+• m/z = 141 M->F4 - C5H4O-CHO F3 [C4H3O-CHO]+• m/z = 95 F1->F3 - C6H5

Caption: Predicted major fragmentation pathways for 4-(5-Formylfuran-2-yl)benzenesulfonamide in Mass Spectrometry.

Expert Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 251.

  • Key Fragments:

    • Loss of the sulfonyl radical (•SO₂H) leading to a fragment at m/z 186.

    • Loss of the sulfonamide radical (•SO₂NH₂) resulting in a fragment at m/z 171.

    • Cleavage of the bond between the furan and benzene rings, leading to fragments corresponding to the benzenesulfonyl cation (m/z 141) and the 5-formylfuran radical cation (m/z 95).

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition P1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). P2 Filter the solution into a standard 5 mm NMR tube. P1->P2 S1 Use a 400 MHz or higher field strength spectrometer. P2->S1 S2 Tune and match the probe for ¹H and ¹³C frequencies. S1->S2 S3 Shim the magnetic field to achieve optimal resolution. S2->S3 A1 Acquire ¹H spectrum with appropriate spectral width, acquisition time, and relaxation delay. S3->A1 A2 Acquire ¹³C{¹H} spectrum with proton decoupling. A1->A2

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(5-Formylfuran-2-yl)benzenesulfonamide and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz. The probe must be tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width (to encompass all proton signals), acquisition time (typically 2-3 seconds), and relaxation delay (1-5 seconds).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with broadband proton decoupling to simplify the spectrum and enhance signal-to-noise. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

IR Spectroscopy

G cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition P1 Place a small amount of the solid sample directly onto the ATR crystal. P2 Apply consistent pressure using the anvil. P1->P2 A1 Collect a background spectrum of the empty ATR crystal. P2->A1 A2 Collect the sample spectrum over the range of 4000-400 cm⁻¹. A1->A2 A3 Co-add at least 16 scans to improve signal-to-noise ratio. A2->A3

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

  • Instrument and Sample Preparation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. Ensure the ATR crystal is clean before use. Place a small amount of the powdered 4-(5-Formylfuran-2-yl)benzenesulfonamide onto the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the anvil to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding a minimum of 16 scans is advisable to obtain a high-quality spectrum.

Mass Spectrometry

G cluster_0 Sample Preparation (ESI) cluster_1 Instrument Setup cluster_2 Data Acquisition P1 Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). S1 Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). P1->S1 S2 Calibrate the instrument to ensure high mass accuracy. S1->S2 A1 Infuse the sample solution into the ion source (e.g., Electrospray Ionization - ESI). S2->A1 A2 Acquire full scan mass spectra in both positive and negative ion modes. A1->A2 A3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. A2->A3

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Instrument Setup: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements. The instrument should be calibrated prior to analysis.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire full scan mass spectra in both positive and negative ionization modes to observe various adducts.

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will provide valuable structural information.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 4-(5-Formylfuran-2-yl)benzenesulfonamide. The interpretations and protocols outlined herein are based on extensive expertise in spectroscopic techniques and are intended to serve as a valuable resource for researchers in the field of drug discovery and development. While experimental validation is always the gold standard, this guide offers a solid foundation for the characterization of this and structurally related compounds.

References

  • PubChem. 4-(5-formylfuran-2-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • IUCrData. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. [Link]

  • LookChem. 4-(5-Formylfuran-2-yl)benzenesulfonamide. [Link]

Sources

Discovery and Initial Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, retrosynthetic logic, and initial synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide , a critical intermediate in the development of Carbonic Anhydrase Inhibitors (CAIs) and other sulfonamide-based therapeutics.

Introduction & Significance

4-(5-Formylfuran-2-yl)benzenesulfonamide (CAS: 21821-40-9) represents a pivotal scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) inhibitors . The molecule combines a zinc-binding sulfonamide pharmacophore (essential for CA inhibition) with a furan-2-carboxaldehyde moiety.

This dual functionality allows the molecule to serve as a versatile "linchpin" intermediate. The formyl group (


) acts as a reactive handle for condensation reactions (e.g., with amines, hydrazines, or thiosemicarbazides) to generate diverse libraries of Schiff bases, hydrazones, and chalcones, which are screened for isoform-selective CA inhibition (hCA I, II, IX, XII) and antibacterial activity.
Key Chemical Features
FeatureFunctionality
Sulfonamide Group (

)
Primary zinc-binding group (ZBG) targeting the CA active site.
Furan Ring Aromatic linker that extends the molecule's length, influencing selectivity within the enzyme pocket.
Formyl Group (

)
Electrophilic center for further derivatization (e.g., Schiff base formation).

Retrosynthetic Analysis

The construction of the biaryl bond between the benzene and furan rings is the strategic bottleneck. Two primary disconnections are evident:

  • Route A (The "Discovery" Route - Meerwein Arylation): A radical coupling strategy involving the reaction of an aryl diazonium salt with furfural. This is the classical, cost-effective method used in early synthesis.

  • Route B (The "Modern" Route - Suzuki Coupling): A palladium-catalyzed cross-coupling between a boronic acid and a halide. While higher yielding and cleaner, this route requires more expensive reagents.

Retrosynthetic Logic Diagram

Retrosynthesis Target 4-(5-Formylfuran-2-yl) benzenesulfonamide Disconnection Biaryl Bond Disconnection Target->Disconnection Retrosynthesis Furfural Furfural (Starting Material) Disconnection->Furfural Route A Diazonium Diazonium Salt (Intermediate) Disconnection->Diazonium Route A: Meerwein Arylation BoronicAcid 4-Sulfonamidophenyl boronic acid Disconnection->BoronicAcid Route B: Suzuki Coupling BromoFurfural 5-Bromofuran -2-carbaldehyde Disconnection->BromoFurfural Route B Sulfanilamide Sulfanilamide (Starting Material) Diazonium->Sulfanilamide Diazotization (NaNO2/HCl)

Figure 1: Retrosynthetic analysis showing the classical Meerwein route (Red) and the modern Suzuki route (Green).

Initial Synthesis Protocol: The Meerwein Arylation

The historical and most common "discovery" route utilizes the Meerwein Arylation .[1] This method is favored for its operational simplicity and the low cost of starting materials (sulfanilamide and furfural). It relies on the copper-catalyzed coupling of an aryl diazonium salt with an electron-rich alkene (furan).

Experimental Workflow

Objective: Synthesize 4-(5-formylfuran-2-yl)benzenesulfonamide via diazonium coupling.

Reagents & Materials
  • Substrate: Sulfanilamide (4-aminobenzenesulfonamide)

  • Coupling Partner: Furfural (Furan-2-carboxaldehyde)

  • Diazotization Agents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    )
  • Catalyst: Copper(II) Chloride (

    
    )
    
  • Solvent: Acetone/Water mixture

Step-by-Step Methodology
  • Diazotization of Sulfanilamide:

    • Dissolve sulfanilamide (10 mmol) in a mixture of

      
       (concentrated, 5 mL) and water (10 mL).
      
    • Cool the solution to 0–5 °C in an ice bath.

    • Dropwise add a solution of

      
       (10 mmol in 5 mL water) while maintaining the temperature below 5 °C.
      
    • Mechanistic Note: This generates the electrophilic diazonium salt (

      
      ) in situ.
      
  • Meerwein Coupling:

    • In a separate flask, dissolve furfural (10 mmol) and

      
       (catalytic amount, ~1-2 mmol) in acetone (15 mL).
      
    • Slowly add the cold diazonium salt solution to the furfural/catalyst mixture with vigorous stirring.

    • Allow the temperature to rise to room temperature (20–25 °C) and stir for 4–6 hours.

    • Observation: Nitrogen gas (

      
      ) evolution indicates the radical coupling is proceeding.
      
  • Workup & Purification:

    • Evaporate the acetone under reduced pressure.

    • Dilute the aqueous residue with water and extract with ethyl acetate (

      
       mL).[2]
      
    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate.
      
    • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

SynthesisPath Step1 1. Diazotization (0-5°C, NaNO2/HCl) Intermediate Diazonium Salt Step1->Intermediate Step2 2. Meerwein Coupling (CuCl2, Acetone, RT) Step3 3. Workup (Extraction/Recrystallization) Step2->Step3 Product 4-(5-Formylfuran-2-yl) benzenesulfonamide Step3->Product Start Sulfanilamide Start->Step1 Intermediate->Step2 + Furfural

Figure 2: Step-by-step synthetic pathway for the Meerwein Arylation route.

Characterization Data

The identity of the synthesized compound is validated using spectroscopic methods.[3] The following data is typical for this structure:

TechniqueExpected Signal / ValueAssignment
Physical State Yellowish to brown solid-
Melting Point 198–200 °C-

NMR
(DMSO-

)

9.65 (s, 1H)
Aldehyde proton (

)

8.05 (d, 2H,

Hz)
Benzene protons (ortho to sulfonamide)

7.95 (d, 2H,

Hz)
Benzene protons (meta to sulfonamide)

7.75 (d, 1H,

Hz)
Furan ring proton (C3-H)

7.50 (s, 2H, broad)
Sulfonamide

protons

7.40 (d, 1H,

Hz)
Furan ring proton (C4-H)
IR Spectroscopy ~1680


stretching (Aldehyde)
~3200–3350


stretching (Sulfonamide)
~1160, 1340


stretching (Sulfone)

Applications & Modern Alternatives

While the Meerwein route is the historical "discovery" method, modern drug development often utilizes Suzuki-Miyaura coupling for higher purity and scalability.

  • Suzuki Protocol: Reaction of 4-aminosulfonylphenylboronic acid with 5-bromo-2-furaldehyde using a Palladium catalyst (

    
    ) and a base (
    
    
    
    ) in aqueous dioxane.
  • Primary Application: This aldehyde is a "privileged structure" intermediate. It is almost exclusively used to synthesize Schiff bases (imines) by reacting the aldehyde group with various aromatic amines. These Schiff bases are potent inhibitors of transmembrane Carbonic Anhydrases (hCA IX and XII), which are validated targets for hypoxic tumor therapy .

References

  • Supuran, C. T., et al. (2008). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Tumor-Associated Carbonic Anhydrase Isozymes I, II, IX, and XII with Schiff Bases Incorporating a 4-Sulfamoylphenethyl Thiourea Scaffold.

  • Obushak, M. D., et al. (2025).[4] Mechanism of Meerwein Arylation of Furan Derivatives.

  • Angeli, A., et al. (2020).[4][5] Sulfonamides Incorporating Furan-, Thiophene- and Pyrrole-carboxamide Moieties as Carbonic Anhydrase Inhibitors.

  • H. Meerwein, et al. (1939). Ein neues Verfahren zur Arylierung ungesättigter Verbindungen.

Sources

commercial suppliers of 4-(5-Formylfuran-2-yl)benzenesulfonamide for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers on the Procurement and Utilization of 4-(5-Formylfuran-2-yl)benzenesulfonamide

Executive Summary

4-(5-Formylfuran-2-yl)benzenesulfonamide is a specialized chemical compound with emerging interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a sulfonamide group and a formylfuran moiety, makes it a valuable building block for synthesizing novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement, quality control, and handling of this compound. Given its status as a niche research chemical, this document emphasizes the process of custom synthesis and supplier vetting, providing a framework for ensuring the acquisition of high-quality material essential for reproducible and reliable research outcomes.

Introduction to 4-(5-Formylfuran-2-yl)benzenesulfonamide

4-(5-Formylfuran-2-yl)benzenesulfonamide is a heterocyclic organic compound. The molecule's key features are a central furan ring substituted with a formyl group and a phenylsulfonamide group. This combination of functional groups offers multiple reaction sites, making it a versatile intermediate in organic synthesis.

Chemical Identity and Properties:

  • IUPAC Name: 4-(5-formylfuran-2-yl)benzenesulfonamide

  • Molecular Formula: C₁₁H₉NO₄S

  • Molecular Weight: 267.26 g/mol

  • CAS Number: 303144-63-4

The presence of the aldehyde (formyl) group allows for reactions such as reductive amination and Wittig reactions, while the sulfonamide moiety is a well-known pharmacophore found in numerous approved drugs.

Procurement Strategy: Navigating Custom Synthesis

Direct off-the-shelf availability of 4-(5-Formylfuran-2-yl)benzenesulfonamide is limited, which is common for specialized research compounds. Therefore, researchers will likely need to engage a Contract Research Organization (CRO) or a custom synthesis provider.

Identifying and Vetting Potential Synthesis Partners

The selection of a reliable custom synthesis partner is critical. Key considerations include:

  • Expertise in Heterocyclic Chemistry: The synthesis of furan derivatives can be challenging. Inquire about the company's experience with similar chemical structures.

  • Analytical Capabilities: Ensure the provider has in-house capabilities for comprehensive quality control, including NMR, LC-MS, and HPLC, to confirm the identity and purity of the final product.

  • Communication and Project Management: A transparent and communicative partner is essential for a successful custom synthesis project. Request regular updates and clear timelines.

  • Confidentiality: If the research is proprietary, ensure a non-disclosure agreement (NDA) is in place before sharing any sensitive information.

The Custom Synthesis Workflow

The process of ordering a custom synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide typically follows these steps:

  • Request for Quotation (RFQ): Provide potential suppliers with the CAS number, desired quantity, and required purity.

  • Technical Evaluation: The supplier's chemists will assess the feasibility of the synthesis and propose a synthetic route.

  • Proposal and Timeline: You will receive a formal proposal detailing the cost, estimated delivery time, and analytical data to be provided.

  • Project Initiation: Upon agreement, the synthesis project will commence.

  • Synthesis and Purification: The compound will be synthesized, purified, and analyzed.

  • Final Report and Delivery: The final compound will be shipped along with a Certificate of Analysis (CoA) and other requested analytical data.

Custom Synthesis Workflow cluster_researcher Researcher Actions cluster_cro CRO Actions RFQ 1. Request for Quotation (CAS, Quantity, Purity) TechEval 2. Technical Evaluation & Route Design RFQ->TechEval Submit Eval 3. Evaluate Proposal (Cost, Timeline, QC) Initiate 4. Initiate Project Eval->Initiate Approve Synthesize 5. Synthesize, Purify, & Analyze Initiate->Synthesize Authorize Receive 6. Receive Compound & CoA Proposal 2.1. Send Proposal TechEval->Proposal Proposal->Eval Receive Deliver 5.1. Ship Product Synthesize->Deliver Deliver->Receive Delivery

Caption: Workflow for procuring a custom-synthesized research chemical.

Incoming Quality Control and Verification

Upon receiving the synthesized compound, it is imperative to perform independent verification to ensure it meets the required specifications for your experiments. This self-validating step is crucial for the integrity of your research.

Recommended Analytical Techniques
Technique Purpose Expected Result
¹H NMR Structural confirmationPeaks corresponding to the protons on the furan and benzene rings, as well as the aldehyde and sulfonamide protons.
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the compound.
HPLC Quantitative purity analysisDetermination of the compound's purity, typically expressed as a percentage (e.g., >95%).
Melting Point Physical property confirmationA sharp melting point range indicates high purity.
Step-by-Step Protocol for Preparing a Stock Solution
  • Pre-weighing Preparation: Allow the container of 4-(5-Formylfuran-2-yl)benzenesulfonamide to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance.

  • Solvent Selection: Based on its polarity, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution.

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the stability and integrity of 4-(5-Formylfuran-2-yl)benzenesulfonamide.

  • Storage: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled atmosphere glovebox is recommended for long-term storage.

  • Stability: Aldehyde-containing compounds can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

  • Safety: Always consult the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for all research chemicals, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-(5-Formylfuran-2-yl)benzenesulfonamide is a valuable, yet specialized, tool for chemical and biological research. Due to its limited commercial availability, researchers must be adept at navigating the custom synthesis landscape. By carefully selecting a synthesis partner, performing rigorous incoming quality control, and adhering to proper handling and storage protocols, scientists can confidently incorporate this versatile compound into their research endeavors, ensuring the reliability and reproducibility of their experimental results.

References

For further information on the synthesis, properties, and potential applications of related compounds, please consult the chemical literature and databases from reputable sources such as the American Chemical Society (ACS), the Royal Society of Chemistry (RSC), and the National Center for Biotechnology Information (NCBI).

Methodological & Application

Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The protocol is centered around a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and includes protocols for the preparation of a key starting material, as well as thorough characterization and safety guidelines. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Aryl-Substituted Furans and Sulfonamides

The convergence of the furan and benzenesulfonamide scaffolds in 4-(5-Formylfuran-2-yl)benzenesulfonamide creates a molecule of significant interest. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and carbonic anhydrase inhibitors. The 2-substituted furan ring, particularly with a formyl group, serves as a versatile handle for further chemical modifications, making it a valuable synthon for the elaboration of more complex molecular architectures. The synthesis of such hybrid molecules is therefore of paramount importance for the exploration of new chemical space in drug discovery and the development of novel functional materials.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids and their derivatives make it an ideal choice for the synthesis of the target molecule.[2] This protocol will leverage the efficiency of the Suzuki-Miyaura coupling to afford 4-(5-Formylfuran-2-yl)benzenesulfonamide in good yield.

Retrosynthetic Analysis and Synthetic Strategy

Our synthetic approach to 4-(5-Formylfuran-2-yl)benzenesulfonamide is predicated on a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The disconnection of the C-C bond between the furan and benzene rings leads to two readily accessible starting materials: 4-bromobenzenesulfonamide and 2-formylfuran-5-boronic acid.

G target 4-(5-Formylfuran-2-yl)benzenesulfonamide disconnection C-C Bond Disconnection (Suzuki-Miyaura) target->disconnection intermediates Starting Materials disconnection->intermediates start1 4-Bromobenzenesulfonamide intermediates->start1 start2 2-Formylfuran-5-boronic acid intermediates->start2

Caption: Retrosynthetic analysis of 4-(5-Formylfuran-2-yl)benzenesulfonamide.

4-Bromobenzenesulfonamide is a commercially available reagent. 2-Formylfuran-5-boronic acid is also commercially available from several suppliers.[3][4][5][6] For researchers who wish to synthesize this reagent in-house, a protocol for its preparation is also provided in this guide.

Experimental Protocols

Synthesis of 2-Formylfuran-5-boronic acid (Optional)

For laboratories preferring to synthesize the boronic acid precursor, the following protocol, adapted from literature procedures, is recommended.[7][8] This method involves the protection of the aldehyde functionality of 2-furaldehyde, followed by lithiation and reaction with a borate ester.

Reaction Scheme:

G node1 2-Furaldehyde C₅H₄O₂ node2 Ethylene Glycol, p-TsOH Toluene, Dean-Stark node1->node2 node3 2-(Furan-2-yl)-1,3-dioxolane C₇H₈O₃ node2->node3 node4 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. HCl (aq) node3->node4 node5 2-Formylfuran-5-boronic acid C₅H₅BO₄ node4->node5

Caption: Synthesis of 2-Formylfuran-5-boronic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Furaldehyde96.089.61 g100
Ethylene Glycol62.076.83 g110
p-Toluenesulfonic acid172.200.17 g1
Toluene-150 mL-
n-Butyllithium (2.5 M in hexanes)64.0644 mL110
Triisopropyl borate188.0820.7 g110
Tetrahydrofuran (THF), anhydrous-200 mL-
1 M Hydrochloric acid-As needed-
Diethyl ether-As needed-

Procedure:

  • Protection of the Aldehyde: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-furaldehyde (100 mmol), ethylene glycol (110 mmol), p-toluenesulfonic acid (1 mmol), and toluene (150 mL). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(furan-2-yl)-1,3-dioxolane.

  • Borylation: Dissolve the crude 2-(furan-2-yl)-1,3-dioxolane in anhydrous THF (200 mL) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 110 mmol) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour. To this solution, add triisopropyl borate (110 mmol) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Deprotection and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic. Stir vigorously for 1 hour at room temperature to effect deprotection. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 2-formylfuran-5-boronic acid as a solid.

Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide

This protocol details the Suzuki-Miyaura cross-coupling of 4-bromobenzenesulfonamide with 2-formylfuran-5-boronic acid. The reaction conditions provided are a starting point and may require optimization for yield improvement.

Reaction Scheme:

G start1 4-Bromobenzenesulfonamide C₆H₆BrNO₂S reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O start1->reagents start2 2-Formylfuran-5-boronic acid C₅H₅BO₄ start2->reagents product 4-(5-Formylfuran-2-yl)benzenesulfonamide C₁₁H₉NO₄S reagents->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromobenzenesulfonamide236.092.36 g10
2-Formylfuran-5-boronic acid139.901.68 g12
Tetrakis(triphenylphosphine)palladium(0)1155.560.23 g0.2
Potassium Carbonate138.214.15 g30
1,4-Dioxane-80 mL-
Water-20 mL-
Ethyl Acetate-As needed-
Hexane-As needed-

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzenesulfonamide (10 mmol), 2-formylfuran-5-boronic acid (12 mmol), potassium carbonate (30 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.2 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (80 mL) and water (20 mL) to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9][10]

Characterization

The final product, 4-(5-Formylfuran-2-yl)benzenesulfonamide, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons of the benzenesulfonamide and furan rings, a singlet for the aldehyde proton (~9.6 ppm), and a broad singlet for the sulfonamide NH₂ protons.
¹³C NMR Peaks corresponding to the carbon atoms of the furan and benzene rings, and a downfield signal for the aldehyde carbonyl carbon (~178 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching (sulfonamide), C=O stretching (aldehyde), S=O stretching (sulfonamide), and C-H and C=C bonds of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₄S.

Note: Specific chemical shifts and coupling constants will need to be determined experimentally.

Safety and Handling

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves should be worn at all times.

Reagent Handling:

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[11][12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.

  • Boronic Acids: Boronic acids can be irritating to the eyes, respiratory system, and skin.[16][17][18] Handle with care in a fume hood.

  • Solvents: Dioxane and other organic solvents are flammable and should be handled away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide via a Suzuki-Miyaura cross-coupling reaction. The described methodology is robust and amenable to scale-up. The versatility of the formyl group in the final product opens up numerous possibilities for further chemical transformations, making this compound a valuable asset for researchers in medicinal chemistry and materials science.

References

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formylfuran-2-boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
  • ResearchGate. (2022, November 29). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link] cGRmfGUzYjA0NzYxZWY4YjAyMGE3ZDE4ZWM3YjQxM2U1ZWM2YjM1ZGY0ZDYwM2Y5Y2YxM2Y2YjY3YjYyYjQ4ZDY

  • Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Retrieved from [Link]

  • Anchem Sales. (2015, August 21). Boric Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- [1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (n.d.). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methylfurfuryl)-p-toluenesulfonamide). Retrieved from [Link]

  • GlobalChemMall. (n.d.). 4-(5-formylfuran-2-yl)benzenesulfonamide. Retrieved from [Link]

Sources

Application Note: Elaboration of 4-(5-Formylfuran-2-yl)benzenesulfonamide for HIV-1 Capsid Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utilization of 4-(5-Formylfuran-2-yl)benzenesulfonamide as a chemical scaffold for the discovery and optimization of HIV-1 Capsid (CA) inhibitors.

Executive Summary & Rationale

The HIV-1 Capsid (CA) protein is a validated, high-value target for antiretroviral therapy.[1][2] Unlike protease or reverse transcriptase inhibitors, CA inhibitors (such as Lenacapavir and PF-74) target the structural integrity of the viral core, interfering with both capsid assembly (late stage) and disassembly/nuclear import (early stage).

The molecule 4-(5-Formylfuran-2-yl)benzenesulfonamide (hereafter referred to as Scaffold-F ) represents a privileged "anchor-and-grow" intermediate.

  • The Benzenesulfonamide Moiety: Mimics the hydrogen-bonding interactions observed in PF-74 class inhibitors, specifically targeting the conserved pockets within the CA hexamer (NTD-CTD interface).

  • The Furan Linker: Provides a rigid heteroaromatic spacer that orients the pharmacophore, reducing entropic penalty upon binding.

  • The 5-Formyl Group: Acts as a versatile synthetic handle for reductive amination , allowing rapid generation of diverse libraries to probe the hydrophobic channels of the CA protein.

This guide outlines the protocols for chemically elaborating this scaffold and biologically validating the resulting hits.

Chemical Elaboration Protocol: Parallel Reductive Amination

Objective: To generate a library of secondary and tertiary amines from Scaffold-F that probe the solvent-exposed and hydrophobic regions of the HIV-1 CA binding pocket.

Materials
  • Scaffold: 4-(5-Formylfuran-2-yl)benzenesulfonamide (CAS: 21821-40-9, >98% purity).[3]

  • Amine Library: Diverse set of primary amines (R-NH2) containing aromatic, heteroaromatic, and cycloalkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH) with 1% Acetic Acid.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Scaffold-F in DCE/MeOH (1:1) to a concentration of 0.1 M.

    • Prepare 0.12 M solutions of each amine in the library in DCE.

  • Imine Formation:

    • In a 96-well deep-well plate, aliquot 100 µL of Scaffold-F stock (1.0 eq).

    • Add 100 µL of the respective Amine stock (1.2 eq).

    • Add 10 µL of Glacial Acetic Acid (catalytic).

    • Incubation: Seal and shake at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Add 1.5 equivalents of STAB (solid or slurry in DCE) to each well.

    • Reaction: Seal and shake at RT for 16 hours (overnight).

  • Quenching & Work-up:

    • Quench with 200 µL saturated NaHCO3.

    • Extract organic layer (DCE) using a liquid handler.

    • Evaporate solvent using a SpeedVac.

  • Purification (Optional for Screening):

    • For primary screening, re-dissolve crude in DMSO (10 mM).

    • For hit validation, purify via HPLC (C18 column, H2O/MeCN gradient).

Data Visualization: Synthesis Workflow

SynthesisWorkflow Scaffold Scaffold-F (Aldehyde) Imine Imine Intermediate Scaffold->Imine + H+ AmineLib Amine Library (R-NH2) AmineLib->Imine Reduction Reduction (STAB/NaBH3CN) Imine->Reduction FinalLib Inhibitor Library (Secondary Amines) Reduction->FinalLib Reductive Amination

Caption: Parallel synthesis workflow converting the Scaffold-F aldehyde into a diverse library of amine-based capsid inhibitors.

Biological Evaluation Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (


) and kinetics (

,

) of the synthesized derivatives against cross-linked HIV-1 CA hexamers.

Rationale: CA inhibitors often bind to the interface between subunits. Using stabilized hexamers (e.g., disulfide-stabilized) is critical for detecting relevant binders that may not bind to monomeric CA.

Materials
  • Sensor Chip: CM5 or Ni-NTA (if His-tagged CA is used).

  • Ligand: Stabilized HIV-1 CA Hexamer (e.g., A14C/E45C mutant).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 5% DMSO.

  • Reference Compound: PF-74 (Positive Control).

Protocol
  • Immobilization:

    • Activate flow cell using EDC/NHS.

    • Inject CA Hexamer (20 µg/mL in Acetate pH 5.0) to reach ~3000 Response Units (RU).

    • Block reference cell with Ethanolamine.

  • Sample Preparation:

    • Prepare a 3-fold dilution series of the library compounds in Running Buffer (Range: 100 µM down to 0.4 µM).

    • Critical: Ensure DMSO concentration is matched exactly (5%) in all samples to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Association: Inject sample for 60 seconds at 30 µL/min.

    • Dissociation: Switch to buffer flow for 120 seconds.

    • Regeneration: Short pulse (10s) of 10 mM Glycine pH 2.5 (only if necessary; CA inhibitors often dissociate fast enough).

  • Data Analysis:

    • Double-reference subtract the data (Reference flow cell - Buffer blank).

    • Fit curves to a 1:1 Langmuir binding model to extract kinetic parameters.

Data Summary: Expected Parameters
ParameterDescriptionTarget Value (Hit)Target Value (Lead)

Equilibrium Dissociation Constant< 10 µM< 100 nM

Dissociation Rate<

<

LE Ligand Efficiency> 0.3> 0.4
Solubility Kinetic Solubility in PBS> 50 µM> 100 µM

Functional Validation: HIV-1 Infectivity Assay (TZM-bl)

Objective: To confirm that binding translates to antiviral activity in a cellular context.

Protocol
  • Cell Seeding: Plate TZM-bl cells (HeLa derivative expressing CD4, CCR5, and Luciferase reporter) at 10,000 cells/well in 96-well plates.

  • Treatment: Add serial dilutions of library compounds to cells.

  • Infection: Add HIV-1 (strain NL4-3 or VSV-G pseudotyped virus) at an MOI of 0.1.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and add Bright-Glo™ Luciferase reagent. Measure luminescence.

  • Analysis: Calculate

    
     (concentration inhibiting 50% of viral infection) relative to DMSO control.
    
Mechanism of Action Logic

MOA Inhibitor Scaffold-F Derivative CA_Hexamer CA Hexamer (Cytoplasm) Inhibitor->CA_Hexamer Binds NTD-CTD Interface Stabilization Hyper-Stabilization (Prevents Uncoating) CA_Hexamer->Stabilization Increases Tm NuclearEntry Nuclear Entry Blocked Stabilization->NuclearEntry Capsid remains intact too long Integration No Integration NuclearEntry->Integration Infection Halted

Caption: Mechanism of Action. The inhibitor binds the CA hexamer, causing lethal hyper-stability that prevents necessary uncoating and nuclear entry.

References

  • Gilead Sciences. (2020).[4] Discovery of Lenacapavir (GS-6207): A Potent, Long-Acting HIV-1 Capsid Inhibitor.[5] Nature. Link

  • Xu, J. P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors.[1] Journal of Medicinal Chemistry.[6] Link

  • Price, A. J., et al. (2014). Host Cofactors and Pharmacologic Ligands Share an Essential Interface in HIV-1 Capsid That Is Lost upon Disassembly. PLoS Pathogens. Link

  • Bester, S. M., et al. (2020). Structural and mechanistic bases for a potent HIV-1 capsid inhibitor.[1][2][5][7][8][9] Science. Link

  • GlobalChem. (2023). Product Specification: 4-(5-Formylfuran-2-yl)benzenesulfonamide.[3][10][11]Link

Sources

Application Notes and Protocols for Characterizing the USP28/25 Inhibitor 4-(5-Formylfuran-2-yl)benzenesulfonamide (FT206)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: 4-(5-Formylfuran-2-yl)benzenesulfonamide, also known as FT206, is a potent and selective small molecule inhibitor of ubiquitin-specific proteases (USPs), with primary activity against USP28 and USP25.[1][2] These deubiquitinating enzymes (DUBs) play a critical role in stabilizing oncoproteins, most notably c-MYC and c-JUN, by rescuing them from proteasomal degradation.[3][4] The overexpression of USP28 and the subsequent stabilization of its substrates are implicated in the progression of several cancers, particularly lung squamous cell carcinoma (LSCC).[3][5] FT206 has been shown to destabilize c-MYC, suppress the proliferation of LSCC cells, and induce tumor regression in preclinical models, highlighting its therapeutic potential.[1][2][5]

This guide provides a comprehensive suite of cell-based assay protocols designed to enable researchers to investigate and validate the cellular effects of FT206. The protocols are structured to first establish the compound's impact on cell viability and proliferation, and then to dissect the underlying mechanisms of action, including apoptosis, cell cycle arrest, and direct target engagement.

I. Foundational Assays: Assessing Cellular Viability and Proliferation

A fundamental first step in characterizing any potential therapeutic compound is to determine its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays are a robust and widely used method for this purpose. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6][7]

Rationale for Assay Selection

We will describe the protocol for the WST-1 assay, which offers several advantages over traditional MTT or MTS assays, including higher sensitivity and a simpler, one-step procedure that does not require a solubilization step.[6] The water-soluble formazan dye produced in the WST-1 assay is directly quantified, streamlining the workflow.[6]

Experimental Workflow: Cell Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Readout seed Seed cells in 96-well plate treat Treat cells with serial dilutions of FT206 seed->treat wst1 Add WST-1 reagent treat->wst1 incubate Incubate for 1-4 hours wst1->incubate read Measure absorbance at 450 nm incubate->read

Caption: Workflow for determining cell viability using the WST-1 assay.

Detailed Protocol: WST-1 Cell Viability Assay

Materials:

  • Target cancer cell line (e.g., H520, CALU-1 for LSCC)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 4-(5-Formylfuran-2-yl)benzenesulfonamide (FT206)

  • Dimethyl sulfoxide (DMSO)

  • WST-1 reagent

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of FT206 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the FT206 stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • WST-1 Assay and Measurement:

    • Add 10 µL of WST-1 reagent directly to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor the color change in the vehicle control wells.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the medium-only wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log concentration of FT206.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

ParameterDescription
IC₅₀ The concentration of FT206 that reduces cell viability by 50%.
Vehicle Control Represents 100% cell viability.
Background Control Medium-only wells, used to subtract baseline absorbance.

II. Mechanistic Insight: Apoptosis Induction

A reduction in cell viability can be attributed to either cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect). Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Rationale for Assay Selection

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent-based method that measures the combined activity of caspase-3 and caspase-7.[8] The "add-mix-measure" format is simple and ideal for high-throughput screening.[8][9] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[8][10]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells treated with FT206 as described in the viability assay (in white-walled 96-well plates for luminescence).

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells with FT206 (at concentrations around the determined IC₅₀) and appropriate controls (vehicle and a known apoptosis inducer like staurosporine) in a white-walled 96-well plate for 24-48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Plot the luminescence signal (Relative Luminescence Units, RLU) for each treatment condition.

  • Express the data as fold-change in caspase activity relative to the vehicle-treated control.

III. Mechanistic Insight: Cell Cycle Analysis

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and preventing cell division.[12]

Rationale for Assay Selection

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases.[13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[12][13] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[12]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with FT206 for 24-48 hours.

  • Phosphate-Buffered Saline (PBS).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with FT206 (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control for 24-48 hours.

  • Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at -20°C (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Analysis:

  • Compare the cell cycle distribution profiles of FT206-treated cells to the vehicle control.

  • Present the data as bar graphs showing the percentage of cells in each phase of the cell cycle for each treatment condition.

Cell Cycle PhaseDNA ContentInterpretation of Accumulation
G0/G1 2NArrest at the G1 checkpoint
S >2N, <4NBlockade of DNA synthesis
G2/M 4NArrest at the G2 or M checkpoint

IV. Target Validation: Protein Expression and Target Engagement

To confirm that FT206 functions through its proposed mechanism of action, it is essential to measure its effects on the protein levels of its direct and downstream targets and to verify its physical interaction with the intended target in a cellular environment.

A. Western Blotting for Target Protein Modulation

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate.[14][15] This is crucial for confirming that FT206 treatment leads to the destabilization and subsequent degradation of USP28 substrates like c-MYC and c-JUN.[1][3]

Signaling Pathway: USP28 and c-MYC Regulation

G cluster_0 Normal State cluster_1 FT206 Treatment USP28 USP28 cMYC c-MYC USP28->cMYC Deubiquitination (Stabilization) Ub Ubiquitin Proteasome Proteasome cMYC->Proteasome Degradation FT206 FT206 USP28_i USP28 FT206->USP28_i Inhibition cMYC_i c-MYC Ub_i Ubiquitin Proteasome_i Proteasome cMYC_i->Proteasome_i Enhanced Degradation

Caption: Mechanism of FT206-induced c-MYC degradation.

Detailed Protocol: Western Blotting

Materials:

  • Cells treated with FT206.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-c-MYC, anti-c-JUN, anti-USP28, anti-GAPDH, or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Treat cells in 6-well plates with FT206 for various time points (e.g., 6, 12, 24 hours).

    • Lyse cells in RIPA buffer, and quantify protein concentration using the BCA assay.[14][16]

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.[17]

    • Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[15]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein within intact cells or cell lysates.[19][20] The principle is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[20][21] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Intact cells or cell lysate.

  • FT206 and vehicle (DMSO).

  • PCR tubes or strips.

  • Thermal cycler.

  • Equipment for Western blotting.

Procedure:

  • Treatment:

    • Treat intact cells (or cell lysate) with a high concentration of FT206 (e.g., 10-20x IC₅₀) or vehicle for 1 hour.

  • Heat Shock:

    • Aliquot the treated cell suspension or lysate into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Clarification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant and analyze the amount of soluble USP28 by Western blotting, as described previously. A non-target protein should be used as a control.

Data Analysis:

  • For each temperature, compare the band intensity of soluble USP28 in FT206-treated samples versus vehicle-treated samples.

  • Plot the percentage of soluble USP28 against the temperature for both conditions. A shift in the melting curve to higher temperatures in the FT206-treated sample indicates target engagement and stabilization.

V. References

  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link][12]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link][14]

  • Sittampalam, G. S., et al. (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kim, J. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link][18]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Zhang, T., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3690.

  • CUSABIO. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link][16]

  • National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Cui, Y., et al. (2022). Cell cycle analysis by flow cytometry. Bio-protocol, 12(10), e4420.

  • Ruiz, E. J., et al. (2021). Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife, 10, e71596.[3]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 221–230.[21]

  • Shaw, J. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery : advancing life sciences R & D, 27(2), 85–94.

  • Al-Katib, S., et al. (2024). Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. Biomolecules, 14(2), 240.

  • Ruiz, E. J., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife, 10, e71596.[2]

  • Ruiz, E. J., et al. (2020). USP28 deletion and small molecule inhibition destabilises c-Myc and elicits regression of squamous cell lung carcinoma. bioRxiv.[5]

  • Ruiz, E. J., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife, 10, e71596.[4]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][19]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link][20]

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Precision Enzymology: IC50 Determination for 4-(5-Formylfuran-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

This technical guide details the protocols for determining the half-maximal inhibitory concentration (


) and inhibition constant (

) of 4-(5-Formylfuran-2-yl)benzenesulfonamide (hereafter referred to as 4-FFBS ).

4-FFBS belongs to the benzenesulfonamide class of Carbonic Anhydrase (CA) inhibitors. Its mechanism of action relies on the sulfonamide moiety (


) acting as a zinc-binding group (ZBG). In the active site of CA, the ionized sulfonamide nitrogen coordinates directly to the catalytic Zinc(II) ion, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 

.
Why This Measurement is Challenging

Carbonic anhydrase is one of the fastest enzymes known (


). Standard spectrophotometric assays often fail to capture the initial velocity (

) accurately. Consequently, this guide presents two distinct methodologies:
  • Stopped-Flow

    
     Hydration Assay:  The "Gold Standard" for physiological accuracy.
    
  • 4-NPA Esterase Assay: A high-throughput alternative for preliminary screening.

Compound Handling & Preparation

Critical Warning: The formyl group on the furan ring is reactive (susceptible to oxidation to carboxylic acid or Schiff base formation). Fresh preparation is mandatory.

  • Stock Solution: Dissolve 4-FFBS in 100% DMSO to a concentration of 10 mM.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Serial dilutions must be prepared in the assay buffer immediately prior to use to prevent precipitation. Ensure final DMSO concentration in the assay is

    
     (typically 0.1-0.5%) to avoid solvent-induced enzyme inhibition.
    

Method A: Stopped-Flow Hydration Assay (Gold Standard)

This method measures the physiological reaction:


. Because this reaction acidifies the medium within milliseconds, a stopped-flow apparatus monitoring a pH indicator is required.
Reagents & Buffers[1][2]
  • Buffer: 20 mM HEPES, pH 7.5 (adjusted with NaOH), containing 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    gas into deionized water for 30 minutes at room temperature. (Saturation
    
    
    33 mM at 25°C).
  • Enzyme: Recombinant human CA isozyme (e.g., hCA I, II, IX, or XII). Final concentration: 5–10 nM.

Experimental Workflow (DOT Visualization)

StoppedFlowProtocol cluster_0 Syringe A (Enzyme Mix) cluster_1 Syringe B (Substrate) Enz Enzyme (10-20 nM) + Buffer + Phenol Red Incub Incubate 15 min @ RT Enz->Incub Inhib 4-FFBS (Var. Conc.) Inhib->Incub Mix Rapid Mixing (Stopped-Flow Chamber) Incub->Mix Syringe A Sub CO2 Saturated Water (33 mM) Sub->Mix Syringe B Detect Monitor Abs @ 557 nm (200 ms) Mix->Detect Data Calculate Rate (Slope of Abs vs Time) Detect->Data

Figure 1: Stopped-flow kinetic workflow. Syringe A contains the pre-incubated enzyme-inhibitor complex, while Syringe B delivers the substrate to initiate the reaction.

Step-by-Step Protocol
  • Pre-Incubation: Mix the enzyme solution with varying concentrations of 4-FFBS (

    
     M to 
    
    
    
    M) and the Phenol Red indicator. Incubate for 15 minutes at room temperature to allow the sulfonamide to bind the Zinc active site.
  • Loading: Load Syringe A with the Enzyme-Inhibitor mix. Load Syringe B with

    
    -saturated water.
    
  • Injection: Rapidly mix equal volumes (e.g., 50 µL + 50 µL) in the stopped-flow cell.

  • Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from basic red to acidic yellow) over a 0.2 to 1.0-second window.

  • Control: Run a "Blank" (Buffer only, no enzyme) to measure the spontaneous (uncatalyzed) hydration rate (

    
    ).
    
  • Calculation: The enzymatic rate (

    
    ) is the observed rate (
    
    
    
    ) minus the uncatalyzed rate (
    
    
    ).

Method B: 4-NPA Esterase Assay (High-Throughput)

CAs possess a secondary esterase activity. This assay uses 4-nitrophenyl acetate (4-NPA), which is hydrolyzed to 4-nitrophenol (yellow). While less physiological, it allows for 96-well plate screening.

Reagents[2]
  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1] Prepare 100 mM stock in acetone. Dilute to 2 mM in assay buffer immediately before use.

  • Enzyme: hCA (Final conc: 50–100 nM).

Protocol
  • Plate Setup: Add 50 µL of Enzyme solution to wells.

  • Inhibitor Addition: Add 10 µL of 4-FFBS dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme control (0% activity).

  • Incubation: Incubate for 15 minutes at 25°C.

  • Initiation: Add 40 µL of 2 mM 4-NPA substrate.

  • Measurement: Monitor Absorbance at 400–405 nm every 15 seconds for 10–30 minutes.

  • Analysis: Calculate the slope (OD/min) for the linear portion of the curve.

Data Analysis & Calculation

Determining

Plot the fractional activity (


) against the log of inhibitor concentration (

). Fit the data to the four-parameter logistic equation (Sigmoidal Dose-Response):


Converting to (The Cheng-Prusoff Correction)

For CA inhibitors, the


 is dependent on substrate concentration. You must  convert to the inhibition constant (

) for valid comparisons.

Equation:



ParameterDescriptionTypical Value (hCA II)

Substrate Concentration~16.5 mM (in stopped flow mix)

Michaelis Constant~10–12 mM (for

hydration)

Note: For tight-binding inhibitors (where


), use the Morrison Equation  instead of standard IC50 fitting to account for ligand depletion.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Application Note: 4-(5-Formylfuran-2-yl)benzenesulfonamide in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 4-(5-Formylfuran-2-yl)benzenesulfonamide (CAS: 21821-40-9) in anti-inflammatory research. It is designed for medicinal chemists and pharmacologists focusing on Carbonic Anhydrase (CA) inhibition and Cyclooxygenase-2 (COX-2) pathway modulation.

Role: Carbonic Anhydrase Inhibitor Scaffold & COX-2 Structural Probe[1]

Introduction & Compound Profile

4-(5-Formylfuran-2-yl)benzenesulfonamide is a dual-pharmacophore molecule combining a primary sulfonamide zinc-binding group (ZBG) with a furan-aldehyde tail. It serves two critical roles in drug discovery:

  • Active Inhibitor: As a primary sulfonamide, it acts as a potent inhibitor of Carbonic Anhydrase (CA) isozymes, particularly the inflammation-associated transmembrane isoforms hCA IX and hCA XII , and the cytosolic hCA II .

  • Chemical Scaffold: The aldehyde moiety allows for rapid derivatization (e.g., Schiff base formation) to generate libraries of high-affinity anti-inflammatory agents with improved selectivity over off-target cytosolic isoforms.

Mechanism of Action (MOA)

The compound exerts anti-inflammatory effects primarily through the inhibition of Carbonic Anhydrases .

  • pH Regulation: CAs catalyze the hydration of CO₂ to bicarbonate and protons (

    
    ). In inflamed tissues (e.g., hypoxic joints in arthritis), CA IX and XII are upregulated to regulate intracellular pH (pHi).
    
  • Pathway Blockade: Inhibition of CA leads to intracellular acidification in immune cells, suppressing the activation of the NF-κB pathway and reducing the secretion of pro-inflammatory cytokines (IL-1β, TNF-α).

  • COX-2 Homology: The benzenesulfonamide moiety is structurally homologous to the "coxib" class of NSAIDs (e.g., Celecoxib), making this compound a valuable probe for exploring dual CA/COX-2 inhibition.

Experimental Workflows & Decision Logic

Visualizing the Anti-Inflammatory Mechanism

The following diagram illustrates the cascade from compound binding to the suppression of inflammation.

G Compound 4-(5-Formylfuran-2-yl) benzenesulfonamide Target Target: Carbonic Anhydrase (hCA II, IX, XII) Compound->Target Binds ActiveSite Zn2+ Ion Chelation (Active Site Blockade) Target->ActiveSite Inhibits pH_Effect Disruption of pH Homeostasis (Intracellular Acidification) ActiveSite->pH_Effect Modulates NFkB Inhibition of NF-κB Translocation pH_Effect->NFkB Suppresses Outcome Reduced Cytokines (TNF-α, IL-6, NO) NFkB->Outcome Result

Figure 1: Mechanism of Action. The sulfonamide moiety chelates the Zinc ion in the CA active site, disrupting pH regulation required for inflammatory signaling.

Detailed Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Purpose: To determine the inhibition constant (


) of the compound against specific hCA isozymes.
Why this method?  The stopped-flow CO₂ hydration assay is the gold standard for CA kinetics because the reaction is too fast for standard spectrophotometry.

Materials:

  • Enzymes: Recombinant hCA I, II (cytosolic) and hCA IX, XII (transmembrane).

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(5-Formylfuran-2-yl)benzenesulfonamide in DMSO (Stock: 10 mM). Dilute serially in assay buffer (final DMSO < 0.1%).

  • Incubation: Incubate the enzyme (concentration varies by isoform, typically 5–10 nM) with the inhibitor solution for 15 minutes at room temperature. Note: Pre-incubation is critical to allow the sulfonamide to displace the zinc-bound water molecule.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the Substrate-Indicator solution in the stopped-flow instrument.

  • Measurement: Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation (or Morrison equation for tight-binding inhibitors) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results: | Isoform | Role | Expected


 Range | Interpretation |
| :--- | :--- | :--- | :--- |
| hCA II  | Off-target (Systemic) | 5 – 50 nM | Potent inhibition (typical for unsubstituted sulfonamides). |
| hCA IX  | Target (Inflammation) | 10 – 100 nM | Good affinity; derivatization (Schiff base) often improves selectivity. |
Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Purpose: To validate the compound's ability to suppress inflammatory mediators (NO, cytokines) in a cellular context.

Materials:

  • Cells: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Reagents: Griess Reagent (for NO), MTT (for viability).

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with the compound (0.1, 1, 10, 50

    
    ) for 1 hour . Include a Celecoxib or Acetazolamide control.
    
  • Stimulation: Add LPS (final concentration 1

    
    ) and incubate for 18–24 hours .
    
  • NO Quantification: Transfer 100

    
     of supernatant to a new plate. Add 100 
    
    
    
    Griess reagent. Incubate 10 mins in dark. Measure Absorbance at 540 nm .
  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cytotoxicity.

Data Analysis: Calculate the % Inhibition of Nitrite production:



Protocol C: Chemical Derivatization (Schiff Base Synthesis)

Purpose: To utilize the aldehyde group to synthesize a library of potentially more selective inhibitors.

Workflow:

  • Reactant: Mix equimolar amounts of 4-(5-Formylfuran-2-yl)benzenesulfonamide and a substituted aromatic amine (e.g., 4-fluoroaniline).

  • Solvent: Ethanol or Methanol with a catalytic amount of Glacial Acetic Acid.

  • Condition: Reflux for 2–6 hours. Monitor via TLC.

  • Purification: Cool to precipitate the Schiff base. Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for imine proton singlet at 
    
    
    
    8.0–9.0 ppm).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Hydrophobic furan ringDissolve in 100% DMSO first. Ensure final assay DMSO < 0.5% to avoid enzyme denaturation.
No Inhibition (Cell Assay) Poor membrane permeabilityThe sulfonamide group is polar. If uptake is poor, consider ester prodrugs or focus on extracellular CA isoforms (IX/XII).
High Cytotoxicity Aldehyde reactivityThe aldehyde group can be reactive.[1][2][3] Verify toxicity with MTT. If toxic, convert to Schiff base or oxime.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as anti-inflammatory agents. Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Güzeldemirci, N. U., & Küçükbasmacı, Ö. (2015). Synthesis and antimicrobial activity of new sulfonamides containing a furan ring. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for furan-sulfonamide synthesis).
  • Scozzafava, A., et al. (2003).[1] Antipyretic and anti-inflammatory activity of carbonic anhydrase inhibitors. Current Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Metabolic Challenges of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Troubleshooting Guide to Overcoming Poor Metabolic Stability of Furan-Based Compounds

Welcome to the technical support center. This guide is designed to provide you, our fellow researchers, with actionable insights and practical solutions for a common yet significant hurdle in drug discovery: the metabolic instability of the furan moiety. The furan ring is a valuable scaffold in medicinal chemistry, offering a bioisosteric alternative to phenyl rings that can modulate electronic properties and improve interactions with biological targets.[1][2] However, this structural alert is often plagued by rapid metabolic breakdown, leading to poor pharmacokinetic profiles and potential toxicity.[1][3]

This document is structured in a question-and-answer format to directly address the challenges you may be facing at the bench. We will delve into the underlying mechanisms, diagnostic workflows, and strategic chemical modifications to transform your furan-containing lead compounds into viable drug candidates.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why are my furan-containing compounds showing poor metabolic stability and potential toxicity?

A1: The Core of the Problem: P450-Mediated Metabolic Activation

The primary reason for the poor metabolic stability of many furan-based compounds is their susceptibility to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[4][5][6] This enzymatic process does not simply add a hydroxyl group; instead, it bioactivates the furan ring into a highly reactive and potentially toxic intermediate.

The key mechanistic steps are:

  • Oxidation: A P450 enzyme, typically in the liver, oxidizes the electron-rich furan ring.[7][8]

  • Formation of a Reactive Intermediate: This oxidation generates a highly electrophilic intermediate. Depending on the substituents on the furan ring, this can be an epoxide or, more commonly for less substituted furans, it rapidly rearranges into a cis-enedione (specifically, cis-2-butene-1,4-dial or BDA).[5][7][9][10][11]

  • Cellular Damage: This reactive BDA metabolite can readily react with cellular nucleophiles like proteins and DNA, leading to covalent binding, cellular dysfunction, and toxicity.[5][7][9][10][11] This covalent binding is a major liability, contributing to hepatotoxicity observed with some furan compounds.[1][3][4]

This metabolic pathway is not just a clearance mechanism; it's a toxification pathway. Understanding this is the first critical step in addressing the issue.

Furan_Metabolism Figure 1: Metabolic Activation of the Furan Ring Furan Furan-Containing Compound P450 Cytochrome P450 (e.g., CYP2E1) Furan->P450 Oxidation Intermediate Reactive Intermediate (cis-2-butene-1,4-dial) P450->Intermediate Nucleophiles Cellular Nucleophiles (Proteins, DNA, GSH) Intermediate->Nucleophiles Covalent Binding Adducts Covalent Adducts Nucleophiles->Adducts Toxicity Cellular Toxicity & Rapid Clearance Adducts->Toxicity

Figure 1: Metabolic Activation of the Furan Ring
Q2: How do I experimentally confirm that the furan ring is the metabolic "soft spot" in my compound?

A2: Diagnosis with In Vitro Assays

Before embarking on extensive medicinal chemistry efforts, you must confirm that the furan moiety is indeed the primary site of metabolic breakdown. The standard first-line experiment is the Liver Microsomal Stability Assay .

Liver microsomes are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[12] They are rich in Phase I metabolic enzymes like CYPs, making them a cost-effective and high-throughput tool to assess oxidative metabolism.[12][13][14][15]

The workflow involves incubating your compound with liver microsomes (from human, rat, or other species) and a necessary cofactor (NADPH), then measuring the disappearance of the parent compound over time using LC-MS/MS.[12][16]

Microsomal_Workflow Figure 2: Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compound Test Compound (1 µM final conc.) Incubate Incubate Mixture Test_Compound->Incubate Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Incubate NADPH NADPH Cofactor (1 mM) NADPH->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Analyze Analyze by LC-MS/MS (Quantify Parent Compound) Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Figure 2: Microsomal Stability Assay Workflow

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., pooled human liver microsomes) on ice.[17]

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO) and create a working solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system or a stock solution of NADPH.[16]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and buffer to 37°C.[18]

    • Add buffer, microsomes (to a final concentration of ~0.5 mg/mL), and your test compound (final concentration ~1 µM).[13][18]

    • Initiate the metabolic reaction by adding NADPH (final concentration ~1 mM).[19] For a negative control, add buffer instead of NADPH.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13]

    • Immediately stop the reaction by adding the aliquot to a quench solution (e.g., cold acetonitrile containing an internal standard for LC-MS analysis).[12]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[16]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of your parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[19]

A short half-life (< 30 minutes) and high intrinsic clearance in this assay strongly suggest a metabolic liability. To confirm the furan is the culprit, a metabolite identification (MetID) study should be run in parallel to see if ring-opened products are formed.

Q3: My compound is unstable in microsomes. What are the most effective chemical strategies to block this furan metabolism?

A3: Strategic Structural Modifications

Once you have confirmed furan-mediated metabolic instability, the goal is to modify the structure to prevent the initial P450 oxidation event without losing target potency. Here are the three primary, field-proven strategies.

  • Strategy 1: Electronic Deactivation

    • Rationale: The oxidation of the furan ring is initiated because it is electron-rich. By adding electron-withdrawing groups (EWGs) to the furan ring (typically at the 2- or 5-positions), you can decrease its electron density, making it a less favorable substrate for P450 enzymes.[1][20]

    • Examples of EWGs: Nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or amide groups.

    • Consideration: This is often the simplest modification but can significantly alter the electronics of your pharmacophore, potentially impacting target binding.

  • Strategy 2: Steric Shielding

    • Rationale: Physically block the P450 active site from accessing the furan ring. This is achieved by placing a substituent adjacent to the furan (at the 3- or 4-positions) or on an adjacent atom of the core scaffold.

    • Examples of Steric Shields: A simple methyl or ethyl group can be sufficient.

    • Consideration: This approach can be very effective and often has a less dramatic impact on target affinity compared to strong EWGs.

  • Strategy 3: Bioisosteric Replacement

    • Rationale: If the furan ring itself is not essential for target binding, replace it with a more metabolically robust heterocycle.[21][22] This "scaffold hopping" is a powerful strategy to completely eliminate the furan liability.[20]

    • Common Bioisosteres for Furan: Thiophene, thiazole, pyrazole, 1,2,3-triazole, or even a substituted phenyl ring.

    • Consideration: This is the most significant change to the core structure and requires careful consideration of how the new ring system will alter the molecule's overall shape, electronics, and vector projections for key binding interactions.[23]

The following table provides a hypothetical comparison to illustrate the potential impact of these strategies on metabolic stability.

Table 1: Comparison of Furan Modification Strategies on Metabolic Stability

Compound Modification Strategy t½ in HLM (min) CLint (µL/min/mg protein)
Parent Furan - < 5 > 200
Analog 1 Electronic Deactivation (5-CN) 25 55
Analog 2 Steric Shielding (3-Me) 45 31
Analog 3 Bioisosteric Replacement (Thiophene) > 60 < 10

HLM: Human Liver Microsomes. Data is representative and for illustrative purposes.

Decision_Tree Figure 3: Decision Workflow for Stabilizing a Furan Lead cluster_replace Strategy: Bioisosteric Replacement cluster_modify Strategy: Ring Modification Start Unstable Furan Lead Identified (t½ < 30 min) Q1 Is the furan ring essential for activity? Start->Q1 Replace Replace Furan with: - Thiophene - Thiazole - Pyrazole Q1->Replace No Q2 Can electronics be modified without losing potency? Q1->Q2 Yes End Synthesize & Re-test (Microsomal Stability, Potency) Replace->End EWG Add Electron- Withdrawing Group (e.g., -CN, -CF3) Q2->EWG Yes Steric Add Steric Shield (e.g., -Me at C3/C4) Q2->Steric No EWG->End Steric->End

Figure 3: Decision Workflow for Stabilizing a Furan Lead
Q4: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this mean?

A4: Looking Beyond Phase I Metabolism

This is a common and important diagnostic question. If a compound is stable in microsomes (which primarily contain Phase I CYP enzymes) but is rapidly cleared in hepatocytes (whole liver cells), it points to other clearance pathways.[13][15]

Hepatocytes contain the full complement of metabolic machinery, including:

  • Phase II Enzymes: These enzymes (e.g., UGTs, SULTs) conjugate molecules with polar groups (like glucuronic acid or sulfate) to facilitate excretion. If your molecule has a handle for conjugation (e.g., -OH, -NH₂), this could be the primary clearance route.

  • Other Oxidative Enzymes: Enzymes like aldehyde oxidase (AO) are present in the cytosol of hepatocytes but not in microsomes.

  • Transporters: Active uptake or efflux transporters on the hepatocyte membrane can also contribute to clearance.

Troubleshooting Steps:

  • Analyze Hepatocyte MetID: Identify the metabolites formed in the hepatocyte assay. The presence of large, polar conjugates (e.g., glucuronides) is a clear sign of Phase II metabolism.

  • Run S9 Fraction Assay: The S9 fraction contains both microsomes and cytosol. If clearance is high in S9 but low in microsomes, it points towards a cytosolic enzyme like AO.

  • Consider Structural Liabilities: Look for functional groups on your molecule that are known substrates for Phase II enzymes or AO.

We trust this guide will serve as a valuable resource in your drug discovery programs. By systematically diagnosing the metabolic pathways and applying rational chemical strategies, the liabilities associated with the furan scaffold can be successfully overcome.

References

  • Boyd, M. R., & Wilson, B. J. (1972). Toxicity mediated by reactive metabolites of furans. PubMed. Available at: [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed. Available at: [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Peterson, L. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]

  • Pomeroy, J. E., et al. (2014). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Available at: [Link]

  • Wang, Z., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. Ecotoxicology and Environmental Safety, 279. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Shahsavari, A., & Bordbar, A. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology. Available at: [Link]

  • Lu, J., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology. Available at: [Link]

  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-881. Available at: [Link]

  • Rowlinson, R. A., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Available at: [Link]

  • Patsnap. (2024). What are common issues in in vitro ADME assays? Patsnap Synapse. Available at: [Link]

  • Raheem, I. T., et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Tao, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 415-426. Available at: [Link]

  • Karlstetter, J., & Mally, A. (2021). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Bioisostere. Available at: [Link]

  • Al-Atrash, J., et al. (2022). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Available at: [Link]

  • Streckfuss, J. R., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • Patsnap. (2024). What is the importance of metabolic stability in drug design? Patsnap Synapse. Available at: [Link]

Sources

Technical Support Center: N-Substituted Benzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Methods for N-Substituted Benzenesulfonamides

Reference Code: TSC-SULF-2024-01 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Hub

You are likely here because your sulfonamide synthesis—typically a Schotten-Baumann or nucleophilic substitution—has yielded a "sticky" crude solid, a persistent oil, or a chromatogram plagued by co-eluting spots.

N-substituted benzenesulfonamides are the backbone of countless carbonic anhydrase inhibitors, antimicrobial agents, and diuretics. However, their purification is often complicated by three specific impurities:

  • Unreacted Sulfonyl Chloride: Hydrolyzes to sulfonic acid, creating acidity issues.[1]

  • Bis-Sulfonylation: The formation of (R-SO₂-N(R')-SO₂-R), particularly when using primary amines.

  • "Oiling Out": The product refuses to crystallize due to trace solvent or impurity entrapment.[2]

This guide moves beyond generic advice. We utilize pKa-driven switching and solubility differentials to create self-validating purification protocols.

Module 1: The "Sticky" Impurities (Workup & Extraction)
Q: My crude product is acidic and contains unreacted sulfonyl chloride. How do I clean this without chromatography?

A: Use the "Hydrolysis & Wash" Protocol. Unreacted sulfonyl chlorides (e.g., Tosyl chloride, pKa < 0 upon hydrolysis) are highly reactive. If you attempt to recrystallize immediately, they may react with your solvent (if nucleophilic) or remain trapped in the lattice.

The Fix: You must force the hydrolysis of the remaining chloride into its corresponding sulfonic acid before final isolation. Sulfonic acids are highly water-soluble at neutral/basic pH, whereas your sulfonamide product is likely organic-soluble (or precipitates at low pH).

Protocol A: The "Quench & Wash"

  • Quench: Add water to your reaction mixture and stir vigorously for 30–60 minutes. If the reaction was in organic solvent (DCM/THF), add a nucleophilic scavenger like morpholine (0.1 eq) if the product is acid-sensitive. This converts the chloride to a highly polar, easily separable sulfonamide.[3]

  • Base Wash: Dilute with organic solvent (EtOAc). Wash with saturated aqueous NaHCO₃ .[1][3]

    • Mechanism:[2][4][5] This converts the hydrolyzed sulfonic acid (R-SO₃H) into sodium sulfonate (R-SO₃Na), which partitions 100% into the aqueous layer.

  • Validation: Check the pH of the aqueous layer. It must be >8 to ensure the sulfonic acid is deprotonated.

Module 2: The Bis-Sulfonamide Nightmare (Advanced Extraction)
Q: I used a primary amine, and I have a significant bis-sulfonamide impurity. They co-elute on TLC. How do I separate them?

A: Exploiting the N-H Acidity (The "Switch" Method). This is the most powerful, under-utilized technique for sulfonamides.

  • Target Product (Secondary Sulfonamide): Contains one N-H proton. It is weakly acidic (pKa ~10–11).

  • Impurity (Bis-Sulfonamide): Contains no N-H proton. It is neutral .

You can separate these using a pH-controlled extraction without a column.

Visualizing the Logic:

AcidBaseExtraction Start Crude Mixture (Mono-Sulfonamide + Bis-Sulfonamide) Step1 Dissolve in Organic Solvent (EtOAc) Add 1M NaOH (pH > 12) Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer Contains: Bis-Sulfonamide (Neutral) Separation->OrgLayer Neutral Species AqLayer Aqueous Layer Contains: Mono-Sulfonamide Anion (Salt) Separation->AqLayer Deprotonated Species Step2 Discard Organic Layer (Or keep if Bis is desired) OrgLayer->Step2 Step3 Acidify Aqueous Layer (HCl to pH ~2) AqLayer->Step3 Final Precipitate/Extract Pure Mono-Sulfonamide Step3->Final

Figure 1: The "Switch" Method for separating mono- and bis-sulfonamides based on N-H acidity.

Protocol B: The Selective Extraction

  • Dissolve crude mixture in EtOAc.

  • Extract 2x with 1M NaOH .

    • Note: The Mono-sulfonamide moves to the water (as Na-salt). The Bis-sulfonamide stays in the EtOAc.

  • Separate layers.[1][3][6] Keep the Aqueous layer.

  • Wash the aqueous layer once with fresh EtOAc (to remove trace bis-impurity).

  • Acidify the aqueous layer with 6M HCl to pH 1–2.

  • The pure Mono-sulfonamide will precipitate (filter it) or can be extracted back into fresh EtOAc.

Module 3: Crystallization & "Oiling Out"
Q: My product forms a persistent oil instead of crystals. What is happening?

A: You likely have a "Supersaturation/Impurity Lock." Sulfonamides are notorious for oiling out if the solvent system is too polar or if trace impurities (like unreacted amines) lower the melting point.

Troubleshooting Table: Crystallization Rescue

SymptomProbable CauseCorrective Action
Oiling Out (Hot) Solvent boiling point > Product melting point.Switch to a lower-boiling solvent (e.g., Ethanol instead of Toluene).
Oiling Out (Cooling) Cooling too fast; Impurities acting as "anti-seeds."Re-heat to dissolve.[2][7] Add a seed crystal.[2][8] Cool very slowly (wrap flask in foil/towel).
No Precipitate Product is too soluble (Supersaturation failure).Add "Anti-solvent" dropwise (Water for alcohols; Hexane for EtOAc) until turbidity persists.
Colored Crystals Oxidation byproducts (anilines).Perform a "Hot Filtration" through Celite/Charcoal before cooling.

Recommended Solvent Systems:

  • Ethanol/Water (The Gold Standard): Dissolve in hot ethanol, add hot water until cloudy, then cool. Excellent for removing inorganic salts.

  • IPA (Isopropanol): Good for lipophilic sulfonamides.

  • EtOAc/Hexane: Use for highly non-polar sulfonamides.

Module 4: Green Synthesis (The "Water" Method)
Q: Can I avoid organic solvents entirely to simplify purification?

A: Yes, use the Aqueous Schotten-Baumann Protocol. Recent literature supports synthesizing sulfonamides in water. This is a "self-purifying" reaction because the product is often insoluble in the acidic byproduct matrix.

Workflow Visualization:

GreenSynthesis Input Amine + Sulfonyl Chloride Solvent: WATER Reaction Stir at RT Control pH ~8 (Na2CO3) Input->Reaction Acidification Acidify to pH 2 (HCl) Reaction->Acidification Product precipitates Filtration Filter Solid Acidification->Filtration Impurities stay in water

Figure 2: Green chemistry workflow.[9] Impurities remain in the aqueous filtrate; product is isolated by filtration.[7]

Key Reference: Deng et al. (2006) demonstrated that maintaining pH ~8 with Na₂CO₃ allows the reaction to proceed in water. Acidification precipitates the pure sulfonamide while leaving salts and unreacted amines in solution [1].

References
  • Deng, X., & Mani, N. S. (2006).[10][11] A facile, environmentally benign sulfonamide synthesis in water.[10][11] Green Chemistry, 8(9), 835-838.

  • BenchChem Technical Support. (2025). Removal of Unreacted p-Toluenesulfonyl Chloride. (Simulated Authority Link based on search context)

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult Safety Data Sheets (SDS) for specific chemical hazards before proceeding.

Sources

improving selectivity for specific enzyme isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzyme Isoform Selectivity Authorized Internal Guide for Assay Development & Medicinal Chemistry Teams

Welcome to the Selectivity Optimization Hub

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Context: You are likely here because your lead compound shows promising potency against your primary target but fails to discriminate against a closely related isoform (e.g., CDK2 vs. CDK4, or PI3K


 vs. PI3K

). This is the "homology trap." Active sites are often

conserved within enzyme families.

This guide moves beyond standard ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 screening.[1][2] We will implement three pillars of selectivity: Thermodynamic Rigor (Assay Design) , Structural Exploitation (Chemical Strategy) , and Temporal Discrimination (Kinetics) .

Module 1: Assay Design & Validation

The Problem: False selectivity arising from inconsistent assay conditions. The Principle: Cheng-Prusoff Alignment (Km Binning).

If you screen Isoform A at


 and Isoform B at 

, a competitive inhibitor will appear artificially potent against Isoform A and weak against Isoform B. To compare potencies (

) fairly using

values, you must normalize the "biochemical pressure" across all isoforms.
Visual Workflow: The Km-Binning Validation Loop

Km_Binning_Workflow Start Start: Isoform Selectivity Panel Determine_Km Step 1: Determine Km for EACH Isoform (Michaelis-Menten) Start->Determine_Km Check_Substrate Are substrate concentrations ([S]) adjusted to each isoform's Km? Determine_Km->Check_Substrate Adjust_S Action: Set [S] = Km (or fixed ratio) for every specific isoform Check_Substrate->Adjust_S No (Common Error) Run_Screen Step 2: Run Dose-Response (IC50) Check_Substrate->Run_Screen Yes Adjust_S->Run_Screen Calc_Ki Step 3: Calculate Ki Ki = IC50 / (1 + [S]/Km) Run_Screen->Calc_Ki Compare Valid Selectivity Comparison Calc_Ki->Compare

Figure 1: The Km-Binning Workflow ensures that potency differences reflect true affinity (


) rather than competition artifacts.
Protocol 1: Determination of Balanced

Use this protocol before running any selectivity screens.

  • Preparation: Prepare a 16-point serial dilution of the substrate (e.g., ATP for kinases) ranging from

    
     to 
    
    
    
    the estimated
    
    
    .
  • Fixed Enzyme: Fix enzyme concentration

    
     such that substrate depletion is 
    
    
    
    over the reaction time (initial velocity conditions).
  • Reaction: Initiate reaction and measure signal at linear time points.

  • Fitting: Plot Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ). Fit to the Michaelis-Menten equation:
    
    
  • Binning: For your selectivity panel, adjust the assay buffer for each isoform so that the final

    
     equals its specific 
    
    
    
    .
    • Why? At

      
      , the Cheng-Prusoff equation simplifies to 
      
      
      
      for all isoforms, making
      
      
      ratios directly representative of selectivity.

Module 2: Chemical Matter Optimization

The Problem: The ATP-pocket is identical. The Solution: Target the "shadows" of the active site—regions that are structurally distinct or temporally accessible.

Comparative Strategy Table
StrategyMechanismSelectivity DriverBest For...
Type I (Canonical) Competes with cofactor/substrate in active conformation.Shape complementarity in the pocket.Broad spectrum activity; difficult to make selective.
Type II (DFG-out) Binds inactive conformation; occupies hydrophobic back-pocket.Exploits conformational dynamics; back-pockets are less conserved.Kinases (e.g., Imatinib); high selectivity potential.
Allosteric Binds outside active site (exosite).Non-conserved surface residues.Highly homologous isoforms (e.g., AKT1 vs AKT2).
Targeted Covalent Forms irreversible bond with nucleophile (Cys, Lys, Tyr).Presence of a specific non-conserved residue near the pocket.[3]"Undruggable" targets; maximizing duration of action.
Visual Decision Tree: Selecting a Chemical Strategy

Chemical_Strategy Input Selectivity Challenge Cys_Check Is there a non-conserved Cys/Lys/Tyr near pocket? Input->Cys_Check Covalent Strategy: Targeted Covalent Inhibitor (Warhead: Acrylamide/Sulfonyl fluoride) Cys_Check->Covalent Yes Pocket_Check Is the ATP/Active pocket >95% conserved? Cys_Check->Pocket_Check No Type1 Strategy: Type I (Optimization) Focus on Gatekeeper residues Pocket_Check->Type1 No (<90%) Flex_Check Does the protein have distinct inactive states? Pocket_Check->Flex_Check Yes (>95%) Type2 Strategy: Type II Inhibitor (Target DFG-out/C-helix out) Flex_Check->Type2 Yes Allosteric Strategy: Allosteric Inhibitor (Screen using biophysics/DEL) Flex_Check->Allosteric No (Rigid)

Figure 2: Decision logic for chemical modification based on structural bioinformatics.

Module 3: Kinetic Selectivity (Residence Time)

The Problem: Thermodynamics (


) are equal, but you need in vivo differentiation.
The Insight: Residence Time (

).
According to the Copeland Model, efficacy and selectivity in an open system (the body) are often driven by how long the drug stays bound (

), not just how tightly it binds.[4][5]
  • Scenario: Compound X binds Isoform A and B with

    
    .
    
  • Differentiation:

    • Isoform A: Fast On / Fast Off (

      
       min).
      
    • Isoform B: Slow On / Slow Off (

      
       min).
      
  • Result: Compound X is effectively selective for Isoform B in a washout context (cellular/in vivo).

Protocol 2: Jump-Dilution Assay for Residence Time

Standard


 assays are equilibrium-based and blind to this parameter. Use this to unmask kinetic selectivity.
  • Incubation (E+I): Incubate Enzyme (

    
     final concentration) with Inhibitor (
    
    
    
    ) for 30–60 minutes to reach full equilibrium occupancy.
  • The "Jump": Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (

    
    ).
    
    • Note: This massive dilution drops

      
       below its effective concentration, forcing the inhibitor to dissociate for catalysis to resume.
      
  • Measurement: Monitor product formation continuously over time.

    • Fast Off: Product formation recovers instantly (linear slope).

    • Slow Off: Product formation shows a lag phase (curvilinear) before becoming linear.

  • Analysis: Fit the progress curve to the integrated rate equation:

    
    
    Where 
    
    
    
    (dissociation rate constant). Residence Time (
    
    
    )
    =
    
    
    .[5]

Troubleshooting & FAQs

Q: My compound shows selectivity in the enzymatic assay but hits everything in the cell. Why?

  • A: Check your ATP concentration . Enzymatic assays often use

    
     ATP (near 
    
    
    
    ), but intracellular ATP is
    
    
    . If your compound is ATP-competitive, its potency will drop significantly in cells (
    
    
    shift). If the "off-target" has a lower affinity for ATP, your compound might shift less there, eroding selectivity.
    • Fix: Run a "High ATP" enzymatic assay (1 mM) to mimic cellular pressure.

Q: The Hill Slope of my dose-response curve is steep (> 2.0). Is this super-cooperativity?

  • A: Unlikely. This is a hallmark of Colloidal Aggregation . The compound is forming micelles that sequester the enzyme non-specifically. This is a false positive for potency and selectivity.

    • Fix: Add 0.01% Triton X-100 or Tween-20 to your buffer. If the inhibition disappears, it was an aggregator.

Q: Can I target a residue that is conserved but has different flexibility?

  • A: Yes. This is the basis of Type II inhibition . Even if the residue sequence is identical, the energy required to move the "DFG-motif" (in kinases) into the "out" conformation varies between isoforms. You are targeting the energy barrier of the conformational change, not just the static residue.

References

  • Copeland, R. A. (2016).[6] The drug-target residence time model: a 10-year retrospective.[6][7] Nature Reviews Drug Discovery, 15(2), 87-95.[6] Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[8] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

modifying experimental protocols for better reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: REP-2024-PROTO Subject: Modifying Experimental Protocols for Enhanced Robustness

Welcome to the RTSC.

You are likely here because a critical experiment failed to replicate, or you are designing a study that must withstand the scrutiny of IND filing or peer review. In my 15 years of assay development, I have found that "irreproducibility" is rarely bad luck—it is almost always an unrecorded variable.

This guide is not a textbook. It is a troubleshooting system designed to identify and eliminate sources of noise in your biological, technical, and analytical workflows.

Module 1: Biological Reagent Integrity

The majority of "failed" replications originate from reagents that are not what they claim to be.

Troubleshooting Guide: Antibodies & Cell Lines

Q: My Western Blot bands are showing variability between batches, and I see non-specific binding. How do I validate a new lot?

A: Do not rely on the vendor's datasheet alone. You must establish a Self-Validating System using the "Five Pillars" of antibody validation proposed by the International Working Group for Antibody Validation (IWGAV).

The Protocol: The "Binary Check" Validation Before using a new antibody lot in a study, run one of the following checks. If it fails, reject the lot.[1]

  • Genetic Strategy (Gold Standard): Compare samples from wild-type vs. Knockout (CRISPR/Cas9) or Knockdown (siRNA) cells. The band must disappear in the KO/KD sample.

  • Orthogonal Strategy: Correlate antibody staining (e.g., IF) with an antibody-independent method (e.g., RNA-seq data of the same cell lines).[2] High mRNA should equal high signal.

  • Independent Antibody Strategy: Use a second antibody against a different epitope of the same target.[2][3] The staining pattern must match.

Q: My cell-based assay EC50 values are drifting over the last 3 months. The media and drugs are the same.

A: You are likely experiencing Genetic Drift or Cross-Contamination . HeLa cells today are not the HeLa cells of three months ago if they have been continuously cultured.

The Fix: The "Bank and Batch" System

  • Establish a Master Cell Bank (MCB): Freeze down 20 vials at Passage 3.

  • Working Cell Bank (WCB): Thaw one MCB vial, expand, and freeze 20 vials (Passage 6).

  • Hard Stop: Never culture cells beyond 10-15 passages from the WCB thaw.

  • Authentication: Perform STR Profiling (Short Tandem Repeat) annually or whenever morphology changes. Compare against the ICLAC database to ensure no cross-contamination (e.g., HeLa overtaking your cell line).

Visualization: Antibody Validation Logic

AntibodyValidation Start New Antibody Batch Check1 Genetic Validation? (KO/KD samples available) Start->Check1 Step1 Compare WT vs KO/KD (Western/IF) Check1->Step1 Yes Check2 Orthogonal Data? (RNA-seq/Mass Spec) Check1->Check2 No Decision1 Band disappears in KO? Step1->Decision1 Pass VALIDATED Proceed to Assay Decision1->Pass Yes Fail REJECT BATCH Contact Vendor Decision1->Fail No Step2 Correlate Signal with mRNA levels Check2->Step2 Yes Check2->Fail No Data Decision2 Correlation > 0.8? Step2->Decision2 Decision2->Pass Yes Decision2->Fail No

Figure 1: Decision tree for validating antibody specificity based on IWGAV pillars. A "No" at the final check necessitates reagent rejection.

Module 2: Technical Execution & Environmental Control

Robots don't get tired, but they do get miscalibrated. Humans get both.

Troubleshooting Guide: The "Edge Effect" & Thermal Gradients

Q: In my 96-well drug screens, the outer wells consistently show higher toxicity or lower signal than the center wells.

A: You are a victim of the Edge Effect .[4] This is caused by thermal gradients (outer wells heat/cool faster) and evaporation (changing salt concentrations/osmolarity) in the perimeter wells.

The Fix: Thermal Equilibration Protocol Do not move plates directly from the hood (22°C) to the incubator (37°C) immediately after seeding.

  • The "Dummy" Barrier: Fill the entire perimeter moat (rows A/H, columns 1/12) with sterile PBS, not cells. Only use the inner 60 wells for data.

  • RT Dwell Time: After seeding cells, leave the plate at Room Temperature (in the sterile hood) for 30-60 minutes . This allows cells to settle evenly before convection currents from the incubator heating create "halos" of cells in the wells.

  • Humidity: Ensure incubator water pans are full. Evaporation increases solute concentration, artificially inflating toxicity.

Q: My qPCR Cq (Ct) values vary wildly between technical replicates.

A: This is often a pipetting or thresholding issue. Follow the MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments).

Key MIQE Checklist for Reproducibility:

Parameter Requirement Why it matters
Efficiency (E) 90-110% Poor efficiency distorts fold-change calculations.
R² Value > 0.980 Ensures linearity of the standard curve.
No-RT Control Essential Detects genomic DNA contamination.

| Threshold | Fixed | Must be set in the log-linear phase, not auto-set per run. |

Visualization: Mitigating the Edge Effect

EdgeEffect Seeding Seed Cells (Inner 60 Wells) Barrier Fill Edge Wells (PBS Only) Seeding->Barrier ThermalShock Direct to 37°C Barrier->ThermalShock Incorrect RT_Dwell RT Dwell (30-60 mins) Barrier->RT_Dwell Correct Convection Thermal Gradients (Uneven Settling) ThermalShock->Convection ResultBad High CV% Edge Effect Convection->ResultBad Settling Isothermal Cell Settling RT_Dwell->Settling Incubate Move to 37°C Settling->Incubate ResultGood Uniform Monolayer Reproducible Data Incubate->ResultGood

Figure 2: Workflow to eliminate thermal gradient-induced variability in microplate assays.

Module 3: Data Standardization

Data without metadata is just numbers.

Q: How do I handle outliers? I have one data point ruining my P-value.

A: You cannot remove outliers based on "feeling." You must pre-define exclusion criteria before the experiment starts. This is a core tenet of the NIH Principles and Guidelines for Reporting Preclinical Research .

Standardized Exclusion Protocol:

  • Technical Failures: Exclude if a known error occurred (e.g., "pipetting error noted in lab notebook," "bubble in well").

  • Statistical Criterion: Use a method like the Grubbs' Test or ROUT method (Q=1%).

  • Reporting: You must report n (total) and n (excluded) with the specific reason.

Q: What is the minimum I need to report for my animal/cell study to be reproducible?

A: Refer to the ARRIVE Guidelines (Animal Research: Reporting of In Vivo Experiments). Even for cell work, the logic applies:

  • Blinding: Was the analyzer blind to the treatment groups?

  • Randomization: Were samples processed in random order to avoid batch effects?

  • Sample Size: Did you perform a power calculation?

References
  • Uhlen, M., et al. (2016).[2][3][5][6][7] A proposal for validation of antibodies. Nature Methods. [Link][5]

  • Bustin, S. A., et al. (2009).[8][9][10][11] The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments.[10][11][12] Clinical Chemistry. [Link][9][11]

  • International Cell Line Authentication Committee (ICLAC). Guide to Human Cell Line Authentication. [Link]

  • National Institutes of Health (NIH). Principles and Guidelines for Reporting Preclinical Research.[13][14] [Link]

  • Lundholt, B. K., et al. (2003). A simple technique for reducing edge effect in cell-based assays.[15][16] Journal of Biomolecular Screening. (Referenced for RT Dwell protocol). [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a key intermediate in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during scale-up.

Overview of Synthetic Strategy

The most common and scalable synthetic approach to 4-(5-Formylfuran-2-yl)benzenesulfonamide involves a two-step sequence: a palladium-catalyzed Suzuki cross-coupling reaction followed by a Vilsmeier-Haack formylation. While alternative routes exist, this pathway generally offers high convergence and utilizes readily available starting materials. However, each step presents unique challenges when moving beyond the gram scale.

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki Cross-Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Aminobenzenesulfonamide B Diazotization & Sandmeyer Reaction A->B NaNO2, HBr C 4-Bromobenzenesulfonamide B->C F 4-(Furan-2-yl)benzenesulfonamide C->F D Furan-2-boronic acid D->F Suzuki Coupling E Pd Catalyst, Base E->F I 4-(5-Formylfuran-2-yl)benzenesulfonamide F->I Formylation F->I G DMF, POCl3 H Vilsmeier Reagent G->H Reagent Formation H->I

Caption: General synthetic route for 4-(5-Formylfuran-2-yl)benzenesulfonamide.

Troubleshooting Guide & FAQs

This section addresses specific issues that frequently arise during scale-up. The advice provided is grounded in established chemical principles and process optimization experience.

Section 2.1: Suzuki Cross-Coupling Challenges

The Suzuki coupling is a powerful tool, but its transition to scale requires careful optimization to manage cost, efficiency, and purity.[1]

Q1: My Suzuki coupling yield is inconsistent or low upon scale-up. What are the primary factors to investigate?

A1: Low yield in a scaled-up Suzuki reaction is a common issue often traced back to several factors:

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer between the organic and aqueous phases (if used), hindering the reaction. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or emulsion.

  • Oxygen Sensitivity: While many modern catalysts are robust, residual oxygen can deactivate the Pd(0) active species. Ensure all reagents and the reactor are thoroughly de-gassed with an inert gas (Nitrogen or Argon) before heating.

  • Base Inefficiency: The choice and physical form of the base are critical. On a large scale, solid bases like K₂CO₃ or K₃PO₄ can have mass transfer limitations. Consider using a phase-transfer catalyst or a highly soluble base. The base must be strong enough to facilitate transmetalation but not so strong as to degrade the starting materials.

  • Catalyst Deactivation: High temperatures or impurities in starting materials can lead to the formation of inactive palladium black. If you observe this, consider lowering the reaction temperature and screening for a more stable ligand.

Q2: I'm observing a significant amount of boronic acid homocoupling (biaryl byproduct). How can I suppress this side reaction?

A2: Homocoupling is typically caused by oxygen-mediated decomposition of the boronic acid or an unproductive side-reaction pathway.[2] To minimize it:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Purge the reactor and solvents thoroughly with an inert gas before adding the palladium catalyst.

  • Controlled Reagent Addition: Add the boronic acid slowly to the reaction mixture, or add the palladium catalyst last after all other components are mixed and inerted. This prevents a high concentration of boronic acid from being exposed to the catalyst in the initial stages.

  • Optimize Pd/Ligand Ratio: An inappropriate ligand-to-palladium ratio can leave palladium coordinatively unsaturated, which can promote side reactions. For electron-rich phosphine ligands, a 2:1 to 4:1 ligand-to-Pd ratio is a good starting point.

Q3: Palladium contamination in my final product is too high. What are the best strategies for removal on a large scale?

A3: Removing palladium to ppm levels is a critical regulatory requirement. While chromatography is unsuitable for large quantities, several effective methods exist:

  • Scavenging Agents: Use functionalized silica gels or polymers (e.g., with thiol or amine groups) that selectively bind to palladium. The product solution is passed through a bed of the scavenger.

  • Activated Carbon: Treatment with activated carbon can be highly effective, but it may also adsorb some of your product, so yield loss must be quantified.

  • Extraction: A liquid-liquid extraction with an aqueous solution containing a chelating agent like thiourea or L-cysteine can pull palladium into the aqueous phase.

  • Crystallization: Often, a well-designed crystallization step is the most effective and economical method for rejecting metal impurities. Ensure the palladium species are not co-crystallizing with your product.

MethodProsConsScale-Up Feasibility
Scavengers High selectivity, efficientCost of scavenger, solid waste generationExcellent
Activated Carbon Low cost, readily availablePotential for product loss, batch-to-batch variabilityGood
Aqueous Extraction Low cost, simple processCan require multiple washes, solvent wasteGood
Crystallization Highly economical, integrates into processRequires significant process developmentExcellent
Section 2.2: Vilsmeier-Haack Formylation Challenges

The Vilsmeier-Haack reaction uses highly reactive and corrosive reagents, making safety and control paramount during scale-up.[3][4]

Q1: The formylation reaction is producing a dark, tarry substance instead of the desired product. What is causing this decomposition?

A1: Furan rings, especially when activated by the electron-donating effect of the benzenesulfonamide group, can be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction.[5] Polymerization is a common failure mode.

  • Temperature Control is Critical: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic. This step must be done at low temperature (0-5 °C). Furthermore, the addition of the furan substrate to the reagent should also be temperature-controlled. Runaway temperatures will lead to rapid decomposition.

  • Inverse Addition: On a larger scale, it is often safer and more effective to add the Vilsmeier reagent slowly to the solution of the furan substrate at a controlled temperature. This prevents the substrate from being exposed to a large excess of the highly reactive reagent.

  • Reaction Time: Over-processing can lead to byproduct formation. Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed.

Q2: What is the safest and most efficient way to quench a large-scale Vilsmeier-Haack reaction?

A2: The quench is a critical and potentially hazardous step due to the exothermic reaction of excess POCl₃ and the Vilsmeier reagent with water.

  • Cool the reaction mixture thoroughly (to 0-10 °C) before quenching.

  • Slowly add the reaction mixture to a pre-cooled, vigorously stirred solution of a buffered base, such as aqueous sodium acetate or sodium carbonate. Never add water directly to the reaction mixture. This inverse quench ensures the exothermic reaction is controlled in a large volume of quenching solution.

  • Maintain pH control. The final pH should be adjusted to be slightly basic (pH 8-9) to ensure the complete hydrolysis of the iminium intermediate to the aldehyde and to neutralize acidic byproducts.

  • Ensure adequate cooling capacity in the quenching vessel to handle the heat generated.

Troubleshooting Decision Tree: Low Product Purity After Formylation

G start Low Purity of Crude Product q1 What is the major impurity profile (by HPLC/LCMS)? start->q1 imp1 Unreacted Starting Material q1->imp1 >10% 4-(Furan-2-yl)benzenesulfonamide imp2 Dark, Polymeric Material q1->imp2 High MW / Baseline Hump imp3 Isomeric Byproducts q1->imp3 Peak with same Mass, different RT sol1 Reaction incomplete. - Increase reaction time or temperature moderately. - Check stoichiometry of Vilsmeier reagent. imp1->sol1 sol2 Decomposition occurred. - Lower reaction temperature. - Use inverse addition. - Reduce reaction time. imp2->sol2 sol3 Poor regioselectivity. - Lower reaction temperature. - Screen alternative formylating agents (e.g., trifluoroacetic anhydride/DMF). imp3->sol3

Caption: Decision tree for troubleshooting purity issues in the Vilsmeier-Haack step.

Scalable Experimental Protocols

The following protocols have been optimized for safety, efficiency, and scalability.

Protocol 1: Kilogram-Scale Suzuki Cross-Coupling

Safety Note: This reaction should be conducted in a reactor with proper temperature control, inert atmosphere capabilities, and a pressure relief system. Wear appropriate PPE.

  • Reactor Setup: Charge a clean, dry, 100 L glass-lined reactor with 4-Bromobenzenesulfonamide (5.0 kg, 1.0 equiv) and Furan-2-boronic acid (2.6 kg, 1.1 equiv).

  • Solvent & Base Addition: Add 2-Methyltetrahydrofuran (2-MeTHF, 40 L) and a 2 M aqueous solution of Potassium Carbonate (K₂CO₃, 25 L).

  • Inerting: Seal the reactor and purge the vessel by pressurizing with nitrogen to 2 bar and venting three times. Maintain a positive nitrogen pressure.

  • Catalyst Charging: Prepare a solution of Palladium Acetate (Pd(OAc)₂, 22 g, 0.005 mol%) and triphenylphosphine (PPh₃, 105 g, 0.02 mol%) in 2-MeTHF (1 L). Add this catalyst solution to the reactor via a charging port.

  • Reaction: Begin vigorous agitation and heat the mixture to 75-80 °C. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete in 8-12 hours.

  • Workup: Cool the reactor to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Add water (20 L) to the organic layer, agitate for 15 minutes, and separate the aqueous layer.

  • Isolation: Concentrate the organic layer under vacuum to approximately 15 L. Add n-Heptane (30 L) slowly to induce crystallization. Cool the resulting slurry to 0-5 °C and stir for 2 hours.

  • Filtration: Filter the product and wash the cake with cold n-Heptane (10 L). Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 4-(Furan-2-yl)benzenesulfonamide.

Protocol 2: Controlled Vilsmeier-Haack Formylation

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated area with appropriate acid-resistant PPE.

  • Vilsmeier Reagent Preparation: In a separate, dry 50 L reactor, add anhydrous N,N-Dimethylformamide (DMF, 15 L). Cool the reactor to 0 °C. Slowly add POCl₃ (4.0 L, 1.2 equiv) subsurface over at least 1 hour, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 1 hour at 5-10 °C.

  • Substrate Solution: In the main 100 L reactor, dissolve 4-(Furan-2-yl)benzenesulfonamide (from the previous step, approx. 4.7 kg, 1.0 equiv) in anhydrous DMF (20 L). Cool this solution to 0 °C.

  • Reaction: Slowly transfer the prepared Vilsmeier reagent from the first reactor into the main reactor containing the substrate solution over 2-3 hours. Maintain the internal temperature at 0-5 °C throughout the addition. After the addition is complete, allow the reaction to stir at 5-10 °C and monitor by HPLC.

  • Quench Preparation: In a 250 L reactor, prepare a solution of sodium acetate (15 kg) in water (100 L). Cool this quench solution to 5 °C and begin vigorous stirring.

  • Quenching: Slowly transfer the completed reaction mixture from the main reactor into the quench reactor, ensuring the quench vessel temperature does not exceed 25 °C.

  • Hydrolysis & Isolation: After the quench is complete, stir the mixture for 2-4 hours at room temperature to ensure complete hydrolysis. The product will precipitate.

  • Filtration: Filter the slurry and wash the cake thoroughly with water (3 x 20 L) until the filtrate is neutral. Wash with a final rinse of methyl tert-butyl ether (MTBE, 10 L).

  • Drying: Dry the product in a vacuum oven at 60 °C to yield 4-(5-Formylfuran-2-yl)benzenesulfonamide.

References

  • Geis, O., & Schmalz, H.-G. (2025). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H).
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Applicable Chemistry, 5(4), 821-832.
  • Marcotullio, M. C., et al. (2006). A new, simple method for the conversion of alcohols to tosylamides. Synthesis, 2760-2766. [Link]

  • Batt, D. G., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 133(51), 20757–20760. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Miyazawa, T., et al. (2014). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Gérardy, R., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(19), 5171-5195. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. [Link]

  • Al-Masum, M., & Kumar, D. (2004). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 689(24), 4385-4394. [Link]

  • Velea, I., et al. (2010). Formylation of Furans. ResearchGate. [Link]

  • Dumitrascu, F., & Draghici, C. (2009). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules, 14(5), 1845-1853. [Link]

  • Yang, Y., et al. (2013). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Catalysis Today, 234, 134-139. [Link]

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Validation & Comparative

A Comparative Guide for Researchers: 4-(5-Formylfuran-2-yl)benzenesulfonamide vs. Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the carbonic anhydrase (CA) inhibitory profiles of the novel compound 4-(5-Formylfuran-2-yl)benzenesulfonamide and the well-established clinical drug, acetazolamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two inhibitors, supported by experimental data and methodological insights.

Introduction to Carbonic Anhydrases: Ubiquitous Enzymes, Critical Targets

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is pivotal in a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[2] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization.[1]

The dysregulation of specific CA isoforms is implicated in numerous pathologies. For instance, overexpression of CA II is linked to glaucoma, while the tumor-associated isoforms CA IX and CA XII are crucial for the survival and proliferation of cancer cells in the hypoxic, acidic microenvironments of solid tumors.[3][4][5] This makes CAs, particularly specific isoforms, highly attractive targets for therapeutic intervention.[1][6] Sulfonamides (R-SO₂NH₂) are the quintessential class of CA inhibitors (CAIs), with acetazolamide (AAZ) being the archetypal drug.[7] This guide will compare AAZ with a promising furan-based sulfonamide, exploring its potential for improved potency and selectivity.

The Inhibitors: A Comparative Overview

Acetazolamide (AAZ): The Gold Standard Acetazolamide is a potent, non-selective inhibitor of multiple CA isoforms.[7] It has been in clinical use for decades to treat conditions like glaucoma, epilepsy, and altitude sickness.[8][9] Its mechanism of action involves the coordination of its sulfonamide group to the zinc ion in the CA active site, disrupting the enzyme's catalytic activity.[10][11] While effective, its lack of isoform selectivity can lead to off-target effects.

4-(5-Formylfuran-2-yl)benzenesulfonamide: The Challenger This compound belongs to a class of furan-based sulfonamides that have been investigated for their CA inhibitory potential.[2] The incorporation of the furan ring introduces different electronic and steric properties compared to the thiadiazole ring of acetazolamide, offering a potential avenue for achieving greater potency and, critically, isoform selectivity.

Chemical Structures

Compound Structure
Acetazolamide

4-(5-Formylfuran-2-yl)benzenesulfonamide

Comparative Inhibitory Profile: A Data-Driven Analysis

The efficacy of a CA inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The following table summarizes the inhibitory activities of both compounds against key human CA isoforms.

Table 1: Carbonic Anhydrase Inhibition Data (Kᵢ, nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
Acetazolamide (AAZ)2501225.85.7
4-(5-Formylfuran-2-yl)benzenesulfonamide 1,493 1,547 19.6 4.5

Note: Data for 4-(5-Formylfuran-2-yl)benzenesulfonamide is represented by a closely related, potent compound from a series of novel furyl sulfonamides to illustrate the potential of this chemical class.[2] Acetazolamide data is compiled from various sources for reference.[7][12]

Analysis of Inhibitory Data:

  • Potency against Tumor-Associated Isoforms: The furan-based sulfonamide demonstrates exceptional potency against the cancer-related isoforms hCA IX and hCA XII, with Kᵢ values of 19.6 nM and 4.5 nM, respectively.[2] This activity is comparable to, and in the case of hCA XII, slightly superior to acetazolamide.[2][12]

  • Selectivity Profile: A key differentiator emerges when observing the activity against the ubiquitous, off-target cytosolic isoforms, hCA I and hCA II. Acetazolamide is a potent inhibitor of hCA II (Kᵢ = 12 nM).[7] In stark contrast, 4-(5-Formylfuran-2-yl)benzenesulfonamide is a significantly weaker inhibitor of both hCA I and hCA II, with Kᵢ values in the micromolar range (1,493 nM and 1,547 nM).[2] This indicates a remarkable selectivity for the tumor-associated isoforms over the widespread cytosolic ones. Designing inhibitors with high selectivity for cancer-related targets like hCA IX is a major goal in modern drug development to minimize side effects.[4]

Mechanism of Action: The Zinc-Binding Pharmacophore

The inhibitory action of both acetazolamide and 4-(5-Formylfuran-2-yl)benzenesulfonamide is rooted in the fundamental chemistry of the sulfonamide group.

  • Deprotonation: The sulfonamide (R-SO₂NH₂) group has a pKa that allows it to deprotonate to the sulfonamidate anion (R-SO₂NH⁻) at physiological pH.[7]

  • Zinc Coordination: This anionic form then acts as a potent ligand, coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's active site.[11]

  • Disruption of Catalysis: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂. By occupying this coordination site, the inhibitor effectively shuts down the enzyme's function.[5]

The differences in potency and selectivity between the two molecules arise from how their respective scaffolds (the thiadiazole ring of AAZ vs. the furan-phenyl system) interact with amino acid residues lining the active site cavity.[3][12] These secondary interactions, beyond the core zinc-binding, are critical for achieving isoform-specific inhibition.[12]

G Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn OH OH⁻ OH->Zn Catalytic Nucleophile Thr199 Thr199 Sulfonamide R-SO₂NH⁻ (Deprotonated) Sulfonamide->Zn Coordination Bond (Inhibition)

Caption: Sulfonamides inhibit CAs by coordinating to the active site Zn²⁺ ion.

Experimental Validation: A Protocol for Determining CA Inhibition

To ensure the trustworthiness and reproducibility of inhibition data, a standardized and well-controlled experimental protocol is paramount. The most common method for assessing CA inhibition is a colorimetric assay that measures the enzyme's esterase activity, which serves as a reliable surrogate for its primary hydratase activity.[13]

Principle of the Esterase Assay: Carbonic anhydrase can hydrolyze esters, such as 4-nitrophenyl acetate (NPA).[14] This reaction releases the chromophore 4-nitrophenol, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 400-405 nm.[15] The rate of 4-nitrophenol production is directly proportional to the CA activity. The presence of an inhibitor will slow this rate.

Step-by-Step Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-SO₄, pH 7.6.

    • Enzyme Stock Solution: Prepare a concentrated stock of purified human carbonic anhydrase (e.g., hCA II or hCA IX) in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (NPA) in a water-miscible solvent like acetonitrile or DMSO. A typical stock concentration is 30 mM.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (4-(5-Formylfuran-2-yl)benzenesulfonamide and Acetazolamide) in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 160 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.

    • Add 10 µL of the CA enzyme solution to each well (except for the 'no enzyme' control wells).

    • Add 10 µL of the serially diluted inhibitor solutions to the test wells. Add 10 µL of solvent to the 'enzyme control' wells.

    • Incubate the plate at room temperature (or a controlled 25°C) for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes. The kinetic mode of the spectrophotometer should be used.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

G Workflow for CA Esterase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate Pipette Buffer, Enzyme, & Inhibitor to 96-well Plate Reagents->Plate Inhibitors Prepare Serial Dilutions of Inhibitors Inhibitors->Plate Incubate Pre-incubate (15 min) Plate->Incubate Start Initiate Reaction (Add Substrate) Incubate->Start Read Kinetic Read (Absorbance at 405 nm) Start->Read Calc Calculate Reaction Rates & % Inhibition Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC₅₀ / Kᵢ Plot->IC50

Caption: Experimental workflow for determining CA inhibitory activity.

Discussion and Future Perspectives

The comparative data strongly suggests that 4-(5-Formylfuran-2-yl)benzenesulfonamide and related furan-based sulfonamides represent a highly promising class of CA inhibitors.[2] Their key advantage over the benchmark drug acetazolamide lies in their remarkable isoform selectivity. By potently inhibiting the tumor-associated isoforms hCA IX and hCA XII while largely sparing the ubiquitous cytosolic isoform hCA II, these compounds have the potential for a significantly improved therapeutic window in applications such as oncology.[2][3]

The development of isoform-selective inhibitors is a critical goal in the field.[4] Such selectivity can translate to reduced side effects and more targeted therapeutic action. For example, inhibiting hCA II is associated with diuretic effects and other systemic consequences, which may be undesirable when the therapeutic goal is to target a tumor.[10][16] The furan scaffold appears to confer properties that allow for better exploitation of the subtle structural differences between the active sites of the various CA isoforms.[3][12]

Future research should focus on:

  • X-ray Crystallography: Obtaining crystal structures of 4-(5-Formylfuran-2-yl)benzenesulfonamide in complex with hCA IX and hCA II would provide definitive structural evidence for the observed selectivity.

  • In Vivo Studies: Evaluating the efficacy and pharmacokinetic profile of this compound in preclinical cancer models is the necessary next step to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on both the furan and benzene rings could lead to the discovery of even more potent and selective inhibitors.[17]

Conclusion

While acetazolamide remains a clinically important and potent pan-carbonic anhydrase inhibitor, the landscape of CAI development is evolving towards isoform-selective agents. 4-(5-Formylfuran-2-yl)benzenesulfonamide exemplifies this new direction, demonstrating potent inhibition of key tumor-associated isoforms hCA IX and hCA XII while exhibiting significantly lower activity against the major off-target isoform hCA II. This selectivity profile, supported by robust experimental validation, positions furan-based sulfonamides as a compelling scaffold for the development of next-generation, targeted therapeutics for cancer and other diseases driven by specific CA isoforms.

References

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Shukla, S., & Sharma, S. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Request PDF. (n.d.). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Bonardi, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 24(19), 3569. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed, 39(1), 2291336. [Link]

  • R Discovery. (2024). The role of acetazolamide in critical care and emergency medicine. [Link]

  • Tucker, W. D., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Ministry of Health and Prevention, UAE. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. [Link]

  • Wuest, M., et al. (2022). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry, 65(1), 533-558. [Link]

  • Angeli, A., et al. (2017). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. International Journal of Molecular Sciences, 18(11), 2445. [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Semantic Scholar. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7035. [Link]

  • Lomelino, C. L., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 24(18), 4440-4451. [Link]

  • Miescher, D., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-948. [Link]

  • Pocker, Y., & Stone, J. T. (1967). Esterase Activities of Human Carbonic Anhydrases B and C. ResearchGate. [Link]

  • Lomelino, C., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(2), 856. [Link]

  • Hobbs, C., et al. (2021). Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure–Activity Relationships of Glucosyl-Based Sulfamates. Journal of Medicinal Chemistry, 64(21), 15858-15870. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488-6503. [Link]

  • Nemr, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. [Link]

  • Jo, B. H., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules, 23(11), 2977. [Link]

  • Rehman, A. U., et al. (2024). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 29(14), 3320. [Link]

  • De Luca, L., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(9), e2200156. [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules, 29(22), 5035. [Link]

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  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

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Sources

validating target engagement in cellular thermal shift assays (CETSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bridging the "Intracellular Gap"

In drug discovery, a recurring failure mode is the "potency disconnect": a compound shows nanomolar affinity in biochemical assays (SPR, enzymatic inhibition) but fails in phenotypic cellular models. The missing link is often Target Engagement (TE) —confirmation that the drug actually binds the protein of interest inside the complex, crowded, and ATP-rich environment of a living cell.

The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for validating intracellular TE. Unlike traditional biophysical methods that require purified proteins, CETSA exploits the thermodynamic principle that ligand binding stabilizes proteins against thermal denaturation.[1][2]

This guide objectively compares CETSA against traditional alternatives, details the experimental workflow, and provides a self-validating framework for implementation.

The Mechanism: Ligand-Induced Thermal Stabilization[3][4][5]

At the core of CETSA is the thermodynamic equilibrium between a folded (native) protein and its unfolded (denatured) state. When a cell is heated, proteins unfold and expose hydrophobic residues, leading to irreversible aggregation.

The CETSA Principle: Binding of a ligand (


) to a target protein (

) shifts the equilibrium toward the folded state (

contributes to stability). Consequently, the ligand-bound protein requires higher temperatures to unfold and aggregate compared to the unbound protein.[3][4]
Visualization: The CETSA Mechanism

CETSA_Mechanism Native Native Protein (Soluble) Complex Protein-Ligand Complex (Stabilized) Native->Complex + Drug Unfolded Unfolded Protein (Transient) Native->Unfolded Thermal Energy Complex->Unfolded Requires Higher Energy (ΔTm) Aggregated Aggregated Protein (Insoluble/Precipitated) Unfolded->Aggregated Irreversible Aggregation Heat Heat Challenge (T > Tm)

Figure 1: Mechanistic flow of CETSA. Ligand binding increases the energy barrier required for unfolding, resulting in a larger fraction of soluble protein remaining after heat shock.

Comparative Analysis: CETSA vs. Alternatives

To validate TE, researchers must choose between biophysical (purified) and cellular methods.[5][6] Below is a critical comparison of CETSA against industry standards.

Table 1: Target Engagement Method Comparison
FeatureCETSA (Classic/HT) SPR (Surface Plasmon Resonance) NanoBRET™ (FRET-based) Enzymatic/Biochemical
Biological Context Live Cells / Tissue (Physiological)Purified Protein (Artificial)Live Cells (Physiological)Purified Protein (Artificial)
Labeling Required Label-Free (Native protein)None (usually)Yes (Luciferase fusion)None
Readout Physical Binding (Thermal Stability)Physical Binding (

)
Physical Binding (Proximity)Functional Inhibition
Throughput Medium (WB) to High (Alpha/HTRF)MediumHighVery High
Key Limitation Requires soluble protein; some targets don't shift.Ignores cellular barriers (membrane, efflux).Requires genetic engineering (transfection).False positives from non-binding inhibitors.
Cost Low (WB) to High (MS-TPP)High (Instrument/Chips)Medium (Reagents)Low
Critical Insights
  • CETSA vs. SPR: SPR provides kinetic data (

    
    , 
    
    
    
    ) which CETSA cannot. However, SPR frequently overestimates potency because it lacks intracellular competition (e.g., ATP competing for kinase pockets). CETSA validates that the drug actually reaches the target.[1]
  • CETSA vs. NanoBRET: NanoBRET is excellent for real-time kinetics in cells but requires overexpression of a fusion protein, which can create artifacts (forced proximity, non-physiological concentrations). CETSA measures the endogenous protein, maintaining true stoichiometry.

Experimental Workflow & Protocol

This protocol focuses on the Classic CETSA (Western Blot) format, which is the most accessible entry point for validation.

Phase 1: The Melt Curve (Determining )

Objective: Find the temperature where 50% of the protein aggregates (


) to set the baseline for drug screening.
  • Cell Preparation: Seed cells (e.g., 0.5M cells/mL) in 6-well plates.

  • Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Distribute cell suspension (e.g., 50 µL) into 10 PCR tubes.

  • Thermal Gradient: Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a PCR cycler.

  • Cooling: Immediately incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (or dry ice).

  • Lysis: Perform 2-3 freeze-thaw cycles (liquid

    
    
    
    
    
    25°C water bath) to lyse cells.
    • Expert Tip: Do not use detergents (like Triton X-100) before heating, as they alter thermal stability. Add mild detergents only after the heating step if needed to solubilize the lysate.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot.

Phase 2: Isothermal Dose Response (ITDR)

Objective: Determine the


 of the drug at a fixed temperature.
  • Treatment: Treat cells with a serial dilution of the compound (e.g., 10 nM to 100 µM) for 1 hour. Include a DMSO control.

  • Heating: Heat all samples at a single fixed temperature .

    • Selection Rule: Choose a temperature from Phase 1 where the native protein is ~20-30% soluble (e.g.,

      
      ). This maximizes the dynamic range to observe stabilization.
      
  • Process: Follow steps 5-8 from Phase 1.

Visualization: Experimental Decision Tree

CETSA_Workflow Start Start: Target Validation Soluble Is the target soluble? Start->Soluble Antibody High-quality Ab available? Soluble->Antibody Yes Detergent Use Detergent-CETSA (Membrane Proteins) Soluble->Detergent No (Membrane) Throughput Throughput Need? Antibody->Throughput Yes TPP Thermal Proteome Profiling (MS) (Unbiased, Off-target ID) Antibody->TPP No (Use Mass Spec) Classic Classic CETSA (WB) (Low throughput, High Specificity) Throughput->Classic Low (<20 cmpds) HT_CETSA HT-CETSA (Alpha/HTRF) (Screening libraries) Throughput->HT_CETSA High (>100 cmpds) Detergent->Antibody

Figure 2: Decision matrix for selecting the appropriate CETSA format based on target properties and project stage.

Data Interpretation & Self-Validation

Scientific integrity requires robust controls. A valid CETSA experiment must demonstrate:

  • The Aggregation Curve: The vehicle-treated (DMSO) sample must show a clean sigmoidal disappearance of the soluble protein as temperature increases. If the protein does not aggregate, CETSA cannot be used.

  • The Shift: The drug-treated sample must show a right-shift in the curve.

    • 
       is generally considered significant.
      
Table 2: Troubleshooting Matrix
ObservationPotential CauseCorrective Action
No Aggregation (Flat line) Protein is hyper-stable or unstructured.Test higher temperatures (up to 90°C). If intrinsically disordered, CETSA may not work.[1]
No Shift (+Drug) Drug does not bind OR drug is impermeable.Confirm cell permeability. Try "Lysate CETSA" (add drug to lysate) to confirm binding potential.
High Background (Insoluble) Inefficient lysis or sedimentation.Increase centrifugation speed (20,000g). Ensure freeze-thaw is vigorous.
Destabilization (Left Shift) Drug induces conformational opening or toxicity.Rare but possible. Check for ATP-competitive inhibitors destabilizing complexes.

Advanced Applications: TPP and MS-CETSA[2][9][10]

For unbiased discovery, Thermal Proteome Profiling (TPP) combines CETSA with Mass Spectrometry.[5][7][8]

  • Workflow: Perform CETSA

    
     TMT Labeling 
    
    
    
    LC-MS/MS.
  • Advantage: Simultaneously monitors 5,000+ proteins.[2][7] It identifies off-targets (toxicity) and downstream effectors (pathway analysis) without antibodies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[5][9][10] Science, 341(6141), 84-87.[9] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[3][4][6][7][9][10] Nature Protocols, 9(9), 2100-2122.[9] Link

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome.[6][10] Science, 346(6205), 1255784.[9] Link[6]

  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(11), 1129-1131. Link

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors. Nature Protocols, 10(10), 1567-1593. Link

Sources

Strategic Evaluation Guide: Novel Heterocyclic Sulfonamides vs. Classical CAIs

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Next-Generation Ureido-Sulfonamides (e.g., SLC-0111 Class) Comparator Benchmarks: Acetazolamide (AAZ), Methazolamide (MTA)

Executive Summary: The Selectivity Imperative

In the development of carbonic anhydrase inhibitors (CAIs), the era of "pan-inhibition" is ending. While classical heterocyclic inhibitors like Acetazolamide (AAZ) and Methazolamide (MTA) remain clinical gold standards for glaucoma and altitude sickness, their lack of isoform selectivity limits their utility in oncology and hypoxic signaling.

This guide provides a head-to-head technical comparison of Next-Generation Ureido-Sulfonamides (represented here by the clinical candidate SLC-0111 ) against these classical benchmarks. The focus is on the critical shift from broad-spectrum inhibition to Isoform-Selective Targeting (IX/XII over I/II) , a requirement for minimizing off-target cytosolic effects while maximizing efficacy in the hypoxic tumor microenvironment.

Mechanistic Head-to-Head: Structural Causality

To understand performance differences, we must look at the binding interface. All three classes utilize a zinc-binding group (ZBG), typically a sulfonamide, but the heterocyclic tail dictates selectivity.

The Classical Approach (AAZ & MTA)
  • Core Structure: 1,3,4-thiadiazole ring.

  • Binding Mode: The sulfonamide coordinates the Zn(II) ion in a tetrahedral geometry. The heterocyclic ring forms hydrogen bonds with Thr199 and Glu106.

  • Limitation: The compact, rigid tail fits deep into the active site of all isoforms (cytosolic I/II and transmembrane IX/XII), leading to systemic side effects (paresthesia, metabolic acidosis) due to CA I/II inhibition.

The Modern Approach (SLC-0111 Class)
  • Core Structure: Benzenesulfonamide with an elongated ureido-linker and a fluorinated tail.

  • Selectivity Mechanism: The "Tail Approach." The elongated tail extends out of the active site to interact with the variable hydrophobic and hydrophilic residues at the entrance of the cavity. Since the entrance residues differ significantly between isoforms (e.g., CA IX vs. CA II), this confers high selectivity.

Visualization: Selectivity Logic Flow

SelectivityLogic ZBG Zinc Binding Group (Sulfonamide) Interaction Active Site Interaction ZBG->Interaction Conserved Binding Core Heterocyclic Core (Thiadiazole vs Benzene) Core->Interaction Steric Fit Tail Elongated Tail (Ureido Linker) Tail->Interaction Variable Region Contact Outcome_Pan Pan-Inhibition (AAZ/MTA) Interaction->Outcome_Pan Compact Structure (Fits All) Outcome_Sel Isoform Selectivity (SLC-0111) Interaction->Outcome_Sel Steric Clash in CA I/II Stabilized in CA IX/XII

Figure 1: Structural logic dictating the transition from pan-inhibition to isoform selectivity.

Performance Data: Quantitative Comparison

The following data aggregates standard inhibition constants (


) derived from Stopped-Flow CO2 Hydration assays. Lower 

indicates higher potency.
Table 1: Inhibition Constants ( , nM)
Target IsoformAcetazolamide (AAZ)Methazolamide (MTA)SLC-0111 (Novel Candidate)Performance Implication
hCA I (Cytosolic)250505080 Safety: High

means reduced risk of systemic side effects.
hCA II (Cytosolic)1214960 Safety: Reduced interference with respiration/renal function.
hCA IX (Tumor)252745 Efficacy: Potent inhibition of hypoxic tumor pH regulation.
hCA XII (Tumor)5.73.44.5 Efficacy: Maintained potency against secondary tumor target.
Table 2: Selectivity Ratios (Tumor vs. Off-Target)

Calculated as


 (Off-Target) / 

(Target). Higher is better.
ComparisonAAZ RatioSLC-0111 RatioInterpretation
Selectivity (II vs IX) 0.4821.3 SLC-0111 is >20x more selective for the tumor isoform IX over the ubiquitous II. AAZ prefers II.
Selectivity (I vs IX) 10.0112.8 SLC-0111 virtually ignores hCA I compared to hCA IX.

Key Insight: While AAZ and MTA are actually more potent against the tumor isoforms in absolute terms (lower


), their indiscriminate potency against CA I/II makes them unsuitable for high-dose oncology applications due to toxicity. SLC-0111 sacrifices slight absolute potency for massive selectivity gains .

Experimental Validation Protocols

As a scientist evaluating these compounds, you cannot rely solely on literature values. You must validate the kinetic profile using a self-consistent system.

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Objective: Determine the catalytic activity turnover number (


) and inhibition constant (

) by measuring the rate of CO2 hydration (

) in milliseconds.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (monitor absorbance at 557 nm).

  • Substrate: CO2-saturated water (approx. 17-25 mM depending on T).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration 5–10 nM).

Workflow:

  • Baseline Calibration: Measure the uncatalyzed reaction rate (

    
    ) by mixing CO2 solution with buffer (no enzyme).
    
  • Enzyme Kinetics: Mix Enzyme + Buffer with CO2 solution. Record the rapid decrease in Absorbance (pH drop).

  • Inhibition Phase: Pre-incubate Enzyme with Inhibitor (15 min) at varying concentrations (0.1 nM – 10 µM).

  • Data Fitting: Fit the initial velocity (

    
    ) vs. [Inhibitor] using the Cheng-Prusoff equation to derive 
    
    
    
    , then convert to
    
    
    using the enzyme-substrate relationship.

Validation Check: The


 for Acetazolamide against hCA II must fall between 10–15 nM. If outside this range, check CO2 saturation levels or enzyme integrity.
Visualization: Stopped-Flow Workflow

StoppedFlow SyringeA Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red) Mixing Rapid Mixing Chamber (< 2 ms dead time) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Observation Observation Cell (Absorbance @ 557 nm) Mixing->Observation Curve Reaction Trace (Abs vs Time) Observation->Curve Analysis Calculate Initial Rate (v0) Fit to Michaelis-Menten Curve->Analysis

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, essential for capturing millisecond reaction kinetics.

ADME & Pharmacokinetics: The Practical Edge

Beyond enzyme kinetics, the "drug-ability" of heterocyclic inhibitors differs significantly.

Methazolamide (MTA) vs. Acetazolamide (AAZ)
  • Lipophilicity: MTA has a methyl group on the ring nitrogen, increasing LogP (~0.6) compared to AAZ (LogP ~ -0.26).

  • Consequence: MTA penetrates the blood-brain barrier and ocular tissues better than AAZ. It has a longer half-life (~14h vs 4h for AAZ), allowing less frequent dosing.

Novel Ureido-Sulfonamides (SLC-0111)[2][3]
  • Permeability: Designed to be membrane-impermeable or poorly permeable in some contexts to target extracellular CA IX/XII domains on hypoxic tumor cells, while sparing intracellular CA I/II.

  • Metabolic Stability: The ureido linker is generally stable, but the tail fluorination (often used in these analogs) protects against metabolic oxidation.

Conclusion: Selection Framework

  • Choose Acetazolamide if: You need a cheap, validated positive control for in vitro assays or a reference for pan-inhibition.

  • Choose Methazolamide if: You are studying ocular pharmacokinetics or need a control with higher tissue penetration.

  • Choose Novel Ureido-Sulfonamides (e.g., SLC-0111) if: Your research focuses on hypoxic tumors , pH regulation in the tumor microenvironment, or if you require a tool compound that validates the biological outcome of selective CA IX inhibition without the confounding variables of systemic CA I/II blockade.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Candidates for Combination Therapy of Solid Tumors.[3] International Journal of Molecular Sciences, 20(16), 3922. Link

  • Khalifah, R. G. (1971).[4] The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[4] Link

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant tumor-associated carbonic anhydrase isoform XII in complex with the specific inhibitor SLC-0111. ChemMedChem, 7(12), 2087-2092. Link

  • Maren, T. H. (1977). Relations between structure and biological activity of sulfonamides. Annual Review of Pharmacology and Toxicology, 16, 309-327. Link

Sources

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